ATX-002
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H72N2O5S |
|---|---|
Peso molecular |
681.1 g/mol |
Nombre IUPAC |
[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C39H72N2O5S/c1-5-7-9-11-13-21-27-34-45-37(42)29-23-17-15-19-25-31-41(39(44)47-36-33-40(3)4)32-26-20-16-18-24-30-38(43)46-35-28-22-14-12-10-8-6-2/h21-22,27-28H,5-20,23-26,29-36H2,1-4H3/b27-21-,28-22- |
Clave InChI |
RGAIHNZNCGOCLA-ZDSKVHJSSA-N |
SMILES isomérico |
CCCCCC/C=C\COC(=O)CCCCCCCN(C(=O)SCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)C(=O)SCCN(C)C |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of ATX-002 in RNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is a key player in the realm of RNA therapeutics, functioning as an ionizable cationic lipid integral to the LUNAR® lipid nanoparticle (LNP) delivery platform. Its sophisticated design enables the safe and effective delivery of RNA payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in RNA encapsulation, cellular uptake, and endosomal escape. The guide further presents quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for professionals in the field.
This compound: Physicochemical Properties
This compound is specifically engineered to have a pKa value that is crucial for its function. The measured pKa of this compound is approximately 6.03.[1][2] This property allows it to be positively charged at a low pH, facilitating the encapsulation of negatively charged RNA, and to become neutral at physiological pH, which is essential for stable circulation in the body.
| Property | Value | Reference |
| Chemical Name | di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate | Patent WO2015074085A1 |
| Molecular Formula | C39H72N2O5S | [1] |
| Molecular Weight | 681.06 g/mol | [1] |
| Measured pKa | 6.03 | [1][2] |
| Calculated pKa (c-pKa) | 8.68 | [1][2] |
Mechanism of Action: From Formulation to Cytosolic Delivery
The journey of an RNA therapeutic encapsulated in an this compound-containing LNP involves several critical steps, from nanoparticle formulation to the release of the RNA payload into the cytoplasm of the target cell.
RNA Encapsulation via Microfluidic Mixing
This compound-based LNPs are typically formulated using a rapid microfluidic mixing process. During this process, an ethanolic solution containing this compound and other lipid components is rapidly mixed with an acidic aqueous buffer (pH ~4.0) containing the RNA cargo. At this low pH, the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic complexation of this compound with the negatively charged phosphate backbone of the RNA, leading to the formation of the core of the LNP. The other lipid components, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG), then self-assemble around this core to form the final LNP structure. The resulting nanoparticles are then dialyzed against a neutral buffer (e.g., PBS pH 7.4) to raise the pH and neutralize the surface charge for in vivo administration.
Experimental Workflow: LNP Formulation
References
An In-depth Technical Guide to the pKa of ATX-002 Lipid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of the ionizable cationic lipid ATX-002, a critical parameter for its function in RNA delivery systems. The document details its physicochemical properties, the experimental methodology for pKa determination, and its role in the mechanism of cellular delivery.
Introduction to this compound and the Significance of pKa
This compound is an ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics, such as siRNA and mRNA. The effectiveness of such delivery systems is critically dependent on the physicochemical properties of their lipid components, with the pKa of the ionizable lipid being a key determinant of in vivo activity.
The pKa is the pH at which the ionizable lipid is 50% protonated. For efficient RNA delivery, an ionizable lipid should be relatively neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions in the bloodstream. However, it needs to become positively charged in the acidic environment of the endosome (pH 5.0-6.5). This protonation is crucial for interacting with the anionic endosomal membrane, leading to its disruption and the subsequent release of the RNA payload into the cytoplasm. Therefore, an optimal pKa is essential for balancing safety and efficacy.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Measured pKa | 6.03 | [1][2][3] |
| Measured pKa Range | 6.0 - 6.6 | [4] |
| Calculated pKa (c-pKa) | 8.68 | [1][2][3] |
| Molecular Weight | 681.06 g/mol | [1][2] |
| Molecular Formula | C39H72N2O5S | [1][2] |
Experimental Protocol: pKa Determination of Ionizable Lipids
While the specific, detailed protocol used to determine the pKa of this compound is not publicly available, a common and accepted method for measuring the apparent pKa of ionizable lipids within an LNP formulation is the 2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) assay.[5][6][7][8]
Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the surface of lipid nanoparticles. The binding of the negatively charged TNS molecule is dependent on the positive surface charge of the LNP, which in turn is dependent on the protonation state of the ionizable lipid. By measuring the fluorescence intensity of TNS across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which 50% of the maximum fluorescence is observed.[5][6]
Materials:
-
Lipid Nanoparticle (LNP) formulation containing this compound
-
2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) stock solution
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, and borate buffers) to cover a pH range from approximately 3 to 9.[7]
-
Fluorometer
Procedure:
-
Preparation of LNP Dilution: Dilute the LNP formulation to a suitable concentration in each of the different pH buffers.
-
Addition of TNS: Add a small aliquot of the TNS stock solution to each of the LNP dilutions. The final concentration of TNS should be in the low micromolar range.
-
Incubation: Incubate the samples for a short period at a controlled temperature to allow for TNS binding to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths for TNS are typically around 320 nm and 430 nm, respectively.
-
Data Analysis:
Below is a graphical representation of the experimental workflow.
Role of this compound pKa in Cellular Delivery and Endosomal Escape
The pKa of this compound is central to its function in mediating the endosomal escape of the RNA payload. The process can be summarized in the following steps:
-
Systemic Circulation: At the neutral pH of the bloodstream (pH ~7.4), which is above the pKa of this compound, the lipid is largely in a neutral state. This reduces interactions with blood components and non-target cells, improving the safety profile and circulation time of the LNP.
-
Cellular Uptake: LNPs are taken up by target cells, primarily through endocytosis, and are trafficked into endosomes.
-
Endosomal Acidification and Protonation: As the endosome matures, its internal pH drops to between 5.0 and 6.5. When the endosomal pH drops below the pKa of this compound, the tertiary amine group of the lipid becomes protonated, resulting in a positive charge.
-
Membrane Disruption and RNA Release: The now positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as a hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the encapsulated RNA into the cytoplasm.[9][10]
The following diagram illustrates this proposed mechanism of action.
Conclusion
The pKa of the ionizable lipid this compound is a fundamental physicochemical property that dictates its performance in RNA delivery systems. With a measured pKa in the optimal range of 6.0-6.6, this compound is designed to remain neutral in circulation and become protonated within the acidic environment of the endosome. This pH-dependent charge switching is the key to disrupting the endosomal membrane and ensuring the efficient release of the RNA cargo into the cytoplasm, thereby enabling its therapeutic effect. The TNS assay provides a reliable method for characterizing this critical parameter in LNP formulations. A thorough understanding of the pKa and its role in the delivery mechanism is essential for the rational design and optimization of next-generation lipid nanoparticle-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Purchase this compound [nucleosyn.com]
- 5. dovepress.com [dovepress.com]
- 6. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
ATX-002 for mRNA Vaccine Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and a high degree of flexibility. Central to the success of these vaccines is the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. The composition of these LNPs is critical to their function, influencing encapsulation efficiency, stability, and the ultimate delivery of the mRNA payload to the target cells. Among the key components of LNPs are ionizable cationic lipids, which are pivotal for complexing the negatively charged mRNA and facilitating its release into the cytoplasm. ATX-002 is a proprietary ionizable cationic lipid that has been developed for use in LNP-based delivery of RNA therapeutics, including mRNA vaccines.
This technical guide provides an in-depth overview of this compound, summarizing its physicochemical properties, its role within the LUNAR® delivery platform, and the general methodologies for the formulation and evaluation of this compound-containing LNPs for mRNA vaccine development.
This compound: Physicochemical Properties
This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles for RNA delivery.[1][2] Its structure and properties are tailored to ensure efficient encapsulation of mRNA and effective endosomal escape.
| Property | Value | Source |
| Molecular Formula | C39H72N2O5S | [1][2] |
| Molecular Weight | 681.07 g/mol | [1][2] |
| Measured pKa | 6.03 | [3] |
| Calculated pKa | 8.68 | [3] |
| Physical Form | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
The measured pKa of 6.03 is a critical feature of this compound.[3] This value indicates that the lipid is positively charged at the acidic pH used during the LNP formulation process (typically pH ~4), allowing for strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency. At physiological pH (around 7.4), the lipid is largely neutral, which is thought to reduce toxicity and non-specific interactions in the bloodstream.[4] Upon endocytosis of the LNP into a target cell, the acidic environment of the endosome (pH 5.0-6.5) leads to the re-protonation of this compound. This charge reversal is hypothesized to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the antigenic protein.[5][6]
The LUNAR® Delivery Platform
This compound is a component of the LUNAR® lipid nanoparticle delivery platform developed by Arcturus Therapeutics.[5][7] This platform is designed to be a versatile and effective system for the delivery of various RNA modalities, including siRNA and mRNA, for therapeutic and vaccine applications.[2][5]
The LUNAR® platform, like other LNP systems, is typically composed of four key lipid components:
-
Ionizable Cationic Lipid (e.g., this compound): Facilitates mRNA encapsulation and endosomal escape. The ATX lipids used in the LUNAR platform are designed to have a biodegradable lipid backbone to improve safety and tolerability, especially with repeat dosing.[5]
-
Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC): A helper lipid that contributes to the structural integrity of the nanoparticle.[5][8]
-
Cholesterol: Another structural lipid that modulates membrane fluidity and stability.[5][8]
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that provides a hydrophilic shield on the surface of the LNP. This PEG layer helps to prevent aggregation and reduces opsonization, thereby increasing the circulation half-life of the nanoparticle.[8][9]
Preclinical Performance of an ATX-based LUNAR® Formulation
A key study demonstrated the efficacy of the LUNAR® platform for systemic delivery of Factor IX (FIX) mRNA for protein replacement therapy in a mouse model of hemophilia. While the specific "ATX" lipid used was not explicitly identified as this compound, the study provides valuable insight into the performance of this delivery system.
| Parameter | Result |
| siRNA Delivery (Factor VII knockdown) | Up to 97% knockdown of the target protein. LUNAR® was found to be five times more efficient than LNPs formulated with the well-characterized ionizable lipid DLin-MC3-DMA.[5] |
| mRNA Delivery (Human FIX protein expression) | Dose-dependent expression of human FIX protein in mice, reaching clinically relevant levels.[5] |
| Duration of Expression | A single administration resulted in therapeutic levels of human FIX for up to 6 days.[5] |
| Safety and Tolerability | Well-tolerated in immunocompetent mice even after repeated dosing over a period of 4 months.[5] |
These results underscore the potential of the LUNAR® platform, and by extension, its ATX lipid components, for effective and safe in vivo delivery of mRNA.
Experimental Protocols
While the precise, optimized formulation of this compound within the LUNAR® platform for specific vaccine candidates is proprietary, this section outlines a general, representative workflow for the formulation, characterization, and evaluation of mRNA-containing LNPs based on established methodologies.[10][11]
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity.
-
Materials:
-
Ionizable lipid (this compound)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding the antigen of interest
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
-
Protocol:
-
Prepare a lipid stock solution by dissolving this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a specific molar ratio.
-
Prepare an aqueous phase by dissolving the mRNA in the citrate buffer.
-
Set up the microfluidic mixing system. The lipid-ethanol solution is loaded into one inlet syringe, and the mRNA-aqueous solution is loaded into another.
-
The two solutions are pumped through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the solvent and anti-solvent phases causes the lipids to self-assemble around the mRNA, forming LNPs.
-
The resulting LNP suspension is collected and dialyzed against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
The final LNP formulation is sterile-filtered.
-
Physicochemical Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS and measure using a DLS instrument. The Z-average diameter provides the mean particle size, and the PDI indicates the broadness of the size distribution. For vaccine applications, a particle size of 80-120 nm and a PDI < 0.2 are often targeted.
-
-
Zeta Potential:
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Measure the surface charge of the LNPs in a suitable buffer. At physiological pH, a near-neutral zeta potential is desirable to minimize non-specific interactions.
-
-
mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Measure the total amount of mRNA in the LNP formulation after disrupting the particles with a surfactant (e.g., Triton X-100).
-
Measure the amount of unencapsulated mRNA in the formulation by performing the assay without the surfactant.
-
The encapsulation efficiency is calculated as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%. High encapsulation efficiency (>90%) is critical for product consistency and efficacy.
-
-
In Vitro Evaluation
-
Protein Expression:
-
Method: Transfection of cultured cells (e.g., HEK293T cells, dendritic cells) followed by quantification of the expressed antigen.
-
Procedure:
-
Plate cells in a multi-well format.
-
Add the mRNA-LNP formulation to the cells at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and quantify the expressed protein using an appropriate method, such as ELISA, Western blot, or a luciferase reporter assay if the mRNA encodes a reporter protein.
-
-
In Vivo Evaluation (Preclinical)
-
Immunogenicity Studies:
-
Method: Animal models (e.g., mice, non-human primates).
-
Procedure:
-
Immunize animals with the mRNA-LNP vaccine, typically via intramuscular injection. A prime-boost regimen is often used.
-
Collect blood samples at various time points post-immunization.
-
Measure antigen-specific antibody titers (e.g., IgG) in the serum using ELISA.
-
Assess the neutralizing antibody response using a neutralization assay (e.g., pseudovirus neutralization assay).
-
Evaluate T-cell responses by isolating splenocytes or peripheral blood mononuclear cells (PBMCs) and performing assays such as ELISpot or intracellular cytokine staining after in vitro restimulation with the target antigen.
-
-
Visualizations
Mechanism of LNP-mediated mRNA Delivery and Antigen Presentation
Caption: Workflow of mRNA-LNP uptake, endosomal escape, and antigen presentation.
Experimental Workflow for LNP Formulation and Characterization
Caption: General workflow for mRNA-LNP formulation and quality control.
Conclusion
This compound is a key enabling component for the LUNAR® mRNA delivery platform. Its carefully designed physicochemical properties, particularly its pKa, are critical for the efficient encapsulation of mRNA and its subsequent delivery into the cytoplasm of target cells. While specific formulation details and direct immunogenicity data for this compound in the context of a specific vaccine are proprietary, the performance of the LUNAR® platform in preclinical studies highlights the potential of LNPs containing ATX-series lipids. The experimental protocols and workflows described herein provide a general framework for researchers and drug developers working on the formulation and evaluation of novel LNP-based mRNA vaccines. The continued development and optimization of ionizable lipids like this compound will be crucial for advancing the next generation of mRNA therapeutics and vaccines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arcturusrx.com [arcturusrx.com]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. youtube.com [youtube.com]
- 5. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mRNA-LNP platform's lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. drpress.org [drpress.org]
- 9. Pharmacometric modeling of lipid nanoparticle-encapsulated mRNA therapeutics and vaccines: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to ATX-002: Structure, Properties, and Application in RNA Delivery
Introduction
This compound is an ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its pH-responsive nature is central to its function, allowing for efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. This guide provides a comprehensive overview of the structure, properties, and key experimental protocols related to this compound.
Structure and Physicochemical Properties
This compound is a complex organic molecule with a specific structure designed for optimal performance in LNP formulations. Its IUPAC name is di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate | [1][2] |
| CAS Number | 1777792-34-3 | [2][3] |
| Molecular Formula | C₃₉H₇₂N₂O₅S | [1][2][3] |
| Molecular Weight | 681.06 g/mol | [2][3] |
| Appearance | Light yellow to yellow oil or solid powder | [1][3] |
| Purity | >98% | [1][2] |
| Solubility | Soluble in DMSO (25 mg/mL with ultrasonic and warming to 60°C) | [3][4] |
| Calculated pKa (c-pKa) | 8.68 | [3][4] |
| Measured pKa | 6.03 | [3][4] |
Mechanism of Action in RNA Delivery
The efficacy of this compound as a delivery vehicle is rooted in its pH-dependent charge. At an acidic pH, its tertiary amine becomes protonated and positively charged, which allows it to electrostatically bind to the negatively charged phosphate backbone of RNA molecules, leading to their encapsulation within LNPs.[3][4] Once the LNPs are taken up by cells into endosomes, the endosomal compartment becomes acidified. This drop in pH again leads to the protonation of this compound. The resulting positive charge on the lipid facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the RNA payload into the cytoplasm where it can exert its therapeutic effect.[3][4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The following is a representative protocol based on available patent literature.[5]
Materials:
-
Di((Z)-non-2-en-1-yl) 8,8'-(tert-butoxycarbonyl)azanediyl)dioctanoate
-
Dry Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography (100-200 mesh)
-
Methanol (MeOH)
Procedure:
-
Dissolve Di((Z)-non-2-en-1-yl) 8,8'-(tert-butoxycarbonyl)azanediyl)dioctanoate (9 grams) in dry DCM (150 ml).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the reaction mixture at 0°C to initiate the deprotection reaction.
-
Allow the reaction temperature to slowly warm to room temperature and stir for the appropriate time to ensure complete reaction.
-
Upon completion, quench the reaction and perform an aqueous workup to extract the crude product.
-
Purify the crude compound by silica gel column chromatography using a 3% MeOH in DCM eluent system.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound. The reported yield is approximately 68%.[5]
Formulation of this compound Lipid Nanoparticles for siRNA Delivery
The following is a generalized protocol for the formulation of siRNA-loaded LNPs using this compound, typically performed with a microfluidic mixing device. The precise molar ratios of the lipid components are critical for the efficacy of the formulation and are often optimized for specific applications.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
Ethanol (200 proof)
-
siRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol to prepare individual stock solutions.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used starting ratio for ionizable lipid formulations is approximately 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-DMG).
-
Prepare Aqueous Phase: Dissolve the siRNA in the acidic citrate buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device. Load the ethanolic lipid mixture into one syringe and the aqueous siRNA solution into another.
-
Formulation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Purification: The resulting LNP suspension is typically diluted with PBS and then purified and concentrated by dialysis against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.
-
Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
In Vitro and In Vivo Applications
This compound has been utilized as a key component of the LUNAR® platform for RNA delivery. In preclinical studies, LNPs formulated with this compound have been shown to effectively deliver Factor VII (FVII) siRNA to hepatocytes in vivo, resulting in a significant, dose-dependent knockdown of FVII expression, with one study reporting a 63% reduction.[3][4] This demonstrates the potential of this compound-containing LNPs for the therapeutic treatment of liver-related genetic disorders.
Disclaimer: This document is intended for research and informational purposes only. This compound has not been fully validated for medical applications and should be handled by qualified professionals in a laboratory setting.[4]
References
The Integral Role of ATX-002 in Advanced Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized the landscape of modern medicine. The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, and at the core of these sophisticated delivery vehicles are ionizable cationic lipids. This technical guide delves into the pivotal role of ATX-002, a novel ionizable cationic lipid, in the formulation of high-efficacy lipid nanoparticles.
This compound is a key component of the LUNAR® lipid-mediated delivery platform, designed to efficiently encapsulate and deliver RNA payloads to target cells. Its unique physicochemical properties are engineered to overcome the primary barriers to successful RNA therapy: degradation of the nucleic acid in the bloodstream, inefficient cellular uptake, and suboptimal endosomal escape. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on LNP characteristics, detailed experimental protocols, and visualizations of key processes.
The Core Function of this compound in LNP Formulations
This compound is an ionizable cationic lipid, a class of lipids that are considered a cornerstone of potent RNA delivery systems.[1] The primary function of this compound revolves around its pH-dependent charge, which is crucial for both the formulation process and the intracellular delivery of the RNA payload.
RNA Encapsulation: During the LNP formulation process, which is typically conducted at an acidic pH (around 4-5), the amine head group of this compound becomes protonated, conferring a positive charge to the lipid.[2][3] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of RNA molecules, leading to efficient encapsulation of the RNA within the core of the lipid nanoparticle.[2][3]
Endosomal Escape: Once the LNP is taken up by the target cell via endocytosis, it is enclosed within an endosome. As the endosome matures, its internal pH drops. The pKa of this compound is approximately 6.03.[2] This means that in the acidic environment of the late endosome, this compound again becomes protonated and positively charged. This charge alteration is hypothesized to disrupt the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, facilitating the release of the RNA payload into the cytoplasm where it can exert its therapeutic effect.[2][3]
Quantitative Data on this compound-Containing LNPs
The physicochemical properties of LNPs are critical determinants of their in vivo performance. While extensive quantitative data for this compound formulations are proprietary, this section presents available data and outlines the key parameters for characterization.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Measured pKa | 6.03 | [2] |
| Calculated pKa (c-pKa) | 8.68 | [2] |
| Molecular Weight | 681.06 g/mol | [2] |
Table 2: In Vivo Efficacy of this compound LNPs for siRNA Delivery
| Target Gene | In Vivo Model | Dosing | Gene Knockdown | Reference |
| Factor VII (FVII) | Hepatocytes | Not Specified | 63% | [2][3] |
Table 3: Key Parameters for Characterization of this compound LNPs
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Neutral to slightly negative at physiological pH | Electrophoretic Light Scattering |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of this compound-containing LNPs.
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
1. Preparation of Lipid Stock Solution (Organic Phase):
- Dissolve this compound, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at a specified molar ratio. A common starting ratio for LNP formulations is in the range of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- The total lipid concentration in the ethanolic solution is typically between 10-25 mM.
2. Preparation of RNA Solution (Aqueous Phase):
- Dissolve the RNA (siRNA or mRNA) in an acidic buffer, such as a 25-50 mM acetate buffer with a pH of 4.0. The RNA concentration will depend on the desired final concentration and RNA-to-lipid ratio.
3. Microfluidic Mixing:
- Utilize a microfluidic mixing device (e.g., NanoAssemblr).
- Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.
- The total flow rate will depend on the specific microfluidic device and desired batch size.
- The rapid mixing of the two phases at the microscale induces the self-assembly of the lipids and RNA into LNPs.
4. Downstream Processing:
- The resulting LNP solution is typically diluted with a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to raise the pH and neutralize the surface charge of the LNPs.
- Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated RNA.
- Sterile filter the final LNP formulation through a 0.22 µm filter.
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Utilize Dynamic Light Scattering (DLS).[4][5]
- Dilute the LNP sample in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.[6]
- Perform the measurement at a controlled temperature (e.g., 25°C).
- Analyze the correlation function to determine the mean particle diameter (Z-average) and the PDI, which indicates the width of the size distribution.
2. Zeta Potential Measurement:
- Use Electrophoretic Light Scattering.
- Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to facilitate the measurement.
- The zeta potential provides information about the surface charge of the LNPs at a given pH.
3. RNA Encapsulation Efficiency Determination (RiboGreen Assay):
- Prepare two sets of LNP samples.
- In the first set, measure the fluorescence of the RiboGreen dye in the presence of the intact LNPs. This measures the amount of unencapsulated, accessible RNA.
- In the second set, lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA. Then, measure the fluorescence of the RiboGreen dye. This determines the total amount of RNA.
- Calculate the encapsulation efficiency using the following formula:
- Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Visualizations of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanisms and workflows involving this compound in LNP formulations.
Caption: Workflow for the formulation of this compound containing lipid nanoparticles.
Caption: Mechanism of this compound mediated endosomal escape of RNA.
Conclusion
This compound represents a significant advancement in the field of ionizable cationic lipids for RNA delivery. Its precisely tuned pKa allows for efficient encapsulation of RNA during formulation and facilitates the critical step of endosomal escape, ensuring the therapeutic payload reaches its site of action within the cell. The LUNAR® platform, incorporating this compound, has demonstrated preclinical success in gene silencing and protein replacement therapies. Further research and clinical development leveraging this compound and similar proprietary lipids hold the promise of unlocking the full therapeutic potential of RNA-based medicines for a wide range of diseases. This guide provides a foundational understanding for researchers and developers working to harness the power of lipid nanoparticles for next-generation therapeutics.
References
- 1. sartorius.com [sartorius.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. research.colostate.edu [research.colostate.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ATX-002 for siRNA Therapeutic Delivery
This guide provides a comprehensive technical overview of this compound, an ionizable cationic lipid developed for the delivery of siRNA therapeutics. It details the formulation of this compound into lipid nanoparticles (LNPs), its mechanism of action, and its efficacy in preclinical models.
Core Concepts of this compound-Mediated siRNA Delivery
This compound is a key component of the LUNAR® lipid nanoparticle (LNP) platform, designed for the systemic delivery of RNA therapeutics. As an ionizable cationic lipid, this compound plays a crucial role in the encapsulation of negatively charged siRNA molecules and their subsequent release into the cytoplasm of target cells.[1]
The mechanism of action is predicated on the pH-dependent charge of this compound. At an acidic pH, the lipid is protonated and carries a positive charge, facilitating the electrostatic interaction and encapsulation of siRNA during the formulation process.[1] Upon entering the cell through endocytosis, the LNP is exposed to the acidic environment of the endosome. This drop in pH leads to the re-protonation of this compound, which is thought to interact with the negatively charged endosomal membrane, leading to its disruption and the release of the siRNA payload into the cytoplasm.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound and its performance in siRNA delivery.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Calculated pKa (c-pKa) | 8.68 | [1] |
| Measured pKa | 6.03 | [1] |
Table 2: In Vivo Efficacy of this compound LNP for Factor VII siRNA Delivery
| Formulation | Dose (mg/kg) | Target Gene | Knockdown Efficiency | Animal Model | Reference |
| LUNAR:FVII siRNA (with ATX lipid) | 0.3 | Factor VII | Up to 97% | Mice | [2][3] |
| This compound LNP | Not Specified | Factor VII | 63% | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the formulation of this compound based LNPs for siRNA delivery, as derived from published research.
3.1. LNP Formulation via Microfluidics
This protocol describes the preparation of LUNAR™ nanoparticles encapsulating siRNA using a microfluidic mixing device.
-
Materials:
-
This compound (or other proprietary ATX lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol (DMG-PEG 2000)
-
siRNA duplexes
-
Ethanol
-
5 mM Citric acid buffer, pH 3.5
-
Phosphate buffer for dialysis
-
-
Equipment:
-
NanoAssemblr microfluidic device (or similar)
-
Dialysis device (e.g., Spectra/Por Float-a-Lyzer)
-
Centrifugal filters (e.g., Amicon Ultra-15)
-
-
Procedure:
-
Prepare Lipid Solution: Dissolve the lipids (ATX, DSPC, cholesterol, and DMG-PEG) in ethanol at the desired molar ratio. A commonly used molar percentage ratio is 58:7:33.5:1.5 (ATX:DSPC:Cholesterol:PEG-DMG).[4]
-
Prepare siRNA Solution: Dissolve the desired amount of siRNA in 5 mM citric acid buffer (pH 3.5).[2]
-
Microfluidic Mixing: Combine the lipid solution in ethanol with the aqueous siRNA solution using a microfluidic mixing device. A typical flow rate ratio is 1:3 (ethanol:aqueous phase) with a total combined flow rate of 12 mL/min.[2]
-
Purification and Concentration: Purify the formed LNPs by dialysis against phosphate buffer overnight to remove ethanol and unencapsulated RNA.[2] Subsequently, concentrate the LNPs using centrifugal filters.[2]
-
Characterization:
-
Particle Size: Determine by dynamic light scattering.
-
Encapsulation Efficiency: Calculated by determining the amount of unencapsulated RNA using a fluorescent dye like RiboGreen and comparing it to the total RNA content after lysing the LNPs with a detergent (e.g., 1% Triton X-100).[2] The formula is: Percentage of encapsulation = (Total Fluorescence - Fluorescence before lysis) / Total Fluorescence * 100[2]
-
-
3.2. In Vivo Efficacy Assessment in Mice
This protocol outlines the procedure for evaluating the gene knockdown efficiency of the formulated LNPs in a murine model.
-
Animal Model: C57BL/6 mice or other appropriate strain.
-
Procedure:
-
Administer a single intravenous dose of the LNP-siRNA formulation at the desired concentration (e.g., 0.3 mg/kg).[2][3]
-
Include control groups receiving saline or a control siRNA formulation.
-
At a specified time point post-administration (e.g., 48 hours), collect blood samples.[5]
-
Measure the serum levels of the target protein (e.g., Factor VII) using an appropriate assay, such as an ELISA.[2][3]
-
Calculate the percentage of protein knockdown relative to the control group.
-
Signaling Pathways and Experimental Workflows
4.1. Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the proposed mechanism of LNP uptake and siRNA release into the cytoplasm.
Caption: Proposed mechanism of this compound LNP-siRNA cellular uptake and endosomal escape.
4.2. LNP Formulation and In Vivo Testing Workflow
The diagram below outlines the general workflow for developing and testing this compound LNP-siRNA formulations.
Caption: Experimental workflow for LNP-siRNA formulation and in vivo efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcturusrx.com [arcturusrx.com]
- 5. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of ATX-002: A Key Component of the LUNAR® RNA Delivery Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is a novel, ionizable cationic lipid that has emerged as a critical component in the advancement of RNA-based therapeutics. Developed by Arcturus Therapeutics, this compound is a key constituent of their proprietary LUNAR® lipid nanoparticle (LNP) delivery platform. This platform is designed to efficiently encapsulate and deliver various RNA modalities, including small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells, thereby enabling the therapeutic potential of gene silencing and protein replacement therapies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Physicochemical Properties
This compound was developed through a systematic structure-activity relationship (SAR) study aimed at optimizing the physicochemical properties of ionizable lipids for enhanced in vivo activity. The goal was to create a lipid that remains neutral at physiological pH to minimize toxicity and unwanted interactions in the bloodstream, but becomes protonated in the acidic environment of the endosome to facilitate RNA release.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H72N2O5S | [1] |
| Molecular Weight | 681.07 g/mol | [1] |
| Calculated pKa (c-pKa) | 8.68 | [2][3] |
| Measured pKa | 6.03 | [2][3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: LUNAR® Platform
This compound is a cornerstone of the LUNAR® platform, which forms LNPs that protect RNA from degradation and facilitate its delivery into target cells. The mechanism of action can be broken down into several key steps:
-
RNA Encapsulation: At a low pH (typically around 4.0), the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid. This allows for electrostatic interaction with the negatively charged phosphate backbone of RNA, leading to the encapsulation of the RNA cargo within the LNP.
-
Systemic Circulation: Once in the bloodstream (physiological pH ~7.4), this compound is deprotonated and becomes largely neutral. This neutrality reduces interactions with blood components and non-target cells, improving the safety profile and circulation time of the LNPs.
-
Cellular Uptake: LUNAR® LNPs are taken up by target cells, primarily hepatocytes in the liver, through a process of apolipoprotein E (ApoE)-mediated endocytosis.
-
Endosomal Escape: Inside the cell, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of this compound, which is thought to interact with the endosomal membrane, causing destabilization and subsequent release of the RNA payload into the cytoplasm.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Property Relationship for in Vitro siRNA Delivery Performance of Cationic 2-Hydroxypropyl-β-cyclodextrin: PEG-PPG-PEG Polyrotaxane Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A lipid nanoparticle-based oligodendrocyte-specific mRNA therapy - PMC [pmc.ncbi.nlm.nih.gov]
ATX-002: An In-Depth Technical Review of its Biodegradability and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is an ionizable cationic lipid that has garnered significant attention within the field of nucleic acid delivery. As a key component of lipid nanoparticle (LNP) formulations, this compound is integral to the encapsulation and cellular delivery of RNA-based therapeutics, such as siRNA and mRNA. The efficacy of these LNP systems is critically dependent on the physicochemical properties of their constituent lipids. This technical guide provides a comprehensive overview of the available data on the biodegradability and safety profile of this compound, drawing from publicly accessible resources. While specific quantitative data and detailed experimental protocols for this compound are not extensively published, this document synthesizes the existing information and outlines the general methodologies employed for the assessment of similar ionizable lipids.
Physicochemical Properties of this compound
A foundational understanding of this compound's chemical nature is essential for interpreting its biological activity, biodegradability, and safety.
| Property | Value | Reference |
| Chemical Name | di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate | [1] |
| Molecular Formula | C39H72N2O5S | [1] |
| Molecular Weight | 681.07 g/mol | [1] |
| Measured pKa | 6.03 | [2][3] |
| Calculated pKa | 8.68 | [2][3] |
Table 1: Physicochemical properties of this compound.
The ionizable nature of this compound, characterized by its pKa, is central to its function. At a low pH (such as during LNP formulation), the lipid is protonated and can electrostatically bind to negatively charged nucleic acids. Upon entering the physiological environment (pH ~7.4), this compound becomes largely neutral, which is thought to reduce interactions with cellular membranes and improve its safety profile. Within the acidic environment of the endosome, the lipid becomes protonated again, facilitating endosomal escape and the release of the nucleic acid payload into the cytoplasm.[2]
Biodegradability Profile
However, the chemical structure of this compound contains ester linkages, which are susceptible to hydrolysis by endogenous esterases. This suggests a plausible mechanism for its biodegradation.
General Experimental Protocols for Assessing Lipid Biodegradability
The following are general methodologies that are typically employed to assess the biodegradability of ionizable lipids.
1. In Vitro Degradation Assays:
-
Objective: To determine the rate of degradation of the lipid in a controlled, simulated biological environment.
-
Methodology:
-
Incubate the lipid in various biological matrices, such as plasma, serum, or liver homogenates, which contain esterases and other metabolic enzymes.
-
Samples are collected at various time points.
-
The concentration of the parent lipid and the appearance of potential metabolites are quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
-
The rate of disappearance of the parent lipid is used to determine its in vitro half-life.
-
2. In Vivo Metabolism and Excretion Studies:
-
Objective: To understand the metabolic fate, distribution, and elimination of the lipid in a living organism.
-
Methodology:
-
A radiolabeled version of the lipid (e.g., with 14C or 3H) is synthesized.
-
The radiolabeled lipid, typically formulated in an LNP, is administered to animal models (e.g., rodents, non-human primates).
-
Urine, feces, and blood samples are collected over a specified period.
-
The total radioactivity in the collected samples is measured to determine the extent and rate of excretion.
-
Metabolite profiling of plasma and excreta is performed using techniques like radio-HPLC and LC-MS/MS to identify the major metabolic pathways.
-
Below is a generalized workflow for assessing the biodegradability of an ionizable lipid.
Safety and Toxicology Profile
The safety of ionizable lipids is paramount for their clinical translation. Preclinical safety and toxicology studies are designed to identify potential adverse effects and establish a safe dose range for human studies. Publicly available information on the specific safety profile of this compound is limited to general statements in patents and commercial literature, which describe it as having a "favorable safety profile" and being "relatively non-cytotoxic."
General Experimental Protocols for Assessing Lipid Safety and Toxicology
A standard battery of non-clinical toxicology studies is typically required by regulatory agencies before a new chemical entity, such as an ionizable lipid, can be administered to humans.
1. In Vitro Cytotoxicity Assays:
-
Objective: To assess the direct toxicity of the lipid to cells in culture.
-
Methodology:
-
Various cell lines (e.g., hepatocytes, endothelial cells, immune cells) are exposed to a range of concentrations of the lipid.
-
Cell viability is measured using assays such as MTT, LDH release, or live/dead staining.
-
The concentration that causes 50% cell death (IC50) is determined.
-
2. In Vivo Toxicology Studies:
-
Objective: To evaluate the systemic toxicity of the lipid in animal models after single or repeated administration.
-
Methodology:
-
The lipid, formulated in an LNP, is administered to at least two animal species (one rodent and one non-rodent).
-
A dose-escalation study is performed to determine the maximum tolerated dose (MTD).
-
Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis.
-
A full histopathological examination of all major organs is conducted to identify any tissue damage.
-
3. Safety Pharmacology Studies:
-
Objective: To assess the potential effects of the lipid on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Methodology:
-
Specialized in vivo or ex vivo models are used to monitor parameters such as blood pressure, heart rate, respiratory rate, and neurological function after administration of the lipid.
-
The following diagram illustrates a typical tiered approach to the safety assessment of an ionizable lipid.
References
An In-depth Technical Guide to the Endosomal Escape of ATX-002 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The effective delivery of nucleic acid-based therapeutics is critically dependent on overcoming the endosomal entrapment barrier. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo gene delivery, with their efficacy being intrinsically linked to the efficiency of endosomal escape. This technical guide provides a comprehensive overview of the endosomal escape mechanisms of lipid nanoparticles formulated with the ionizable cationic lipid ATX-002, a key component of the LUNAR® delivery platform. We delve into the physicochemical properties of this compound that govern its pH-responsive behavior, detail the molecular interactions leading to endosomal membrane disruption, and present the experimental methodologies used to quantify this crucial step in intracellular delivery. This guide aims to equip researchers with the fundamental knowledge and practical protocols to investigate and optimize the endosomal escape of LNP-based therapeutics.
Introduction: The Endosomal Escape Bottleneck
The journey of a lipid nanoparticle (LNP) from systemic circulation to the cellular cytoplasm is fraught with biological barriers. Following cellular uptake via endocytosis, LNPs are sequestered within membrane-bound vesicles called endosomes. These endosomes mature, and their internal environment becomes progressively more acidic. For the encapsulated therapeutic payload, such as mRNA or siRNA, to exert its biological effect, it must be released from the endosome into the cytoplasm before the endosome fuses with the lysosome, where enzymatic degradation would occur. This process, known as endosomal escape, is a major rate-limiting step in the overall efficiency of LNP-mediated drug delivery.[1] Inefficient endosomal escape leads to the majority of the therapeutic payload being degraded, significantly reducing the potency of the treatment.[1]
This compound and the LUNAR® Platform: A pH-Sensitive Delivery System
This compound is a proprietary ionizable cationic lipid that forms a crucial component of the LUNAR® (Lipid-enabled and Unlocked Nucleic Acid Modified RNA) delivery platform developed by Arcturus Therapeutics. The key to the functionality of this compound lies in its pH-responsive nature, which is dictated by its pKa value.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Type | Ionizable Cationic Lipid | MedChemExpress |
| Measured pKa | 6.03 | MedChemExpress |
The pKa of an ionizable lipid is the pH at which 50% of the lipid molecules are in their ionized (protonated) state. At physiological pH (around 7.4), this compound is predominantly neutral, which contributes to the stability of the LNP in circulation and minimizes non-specific interactions. However, as the endosome matures and its internal pH drops to between 5.0 and 6.5, this compound becomes protonated and acquires a positive charge. This charge switching is the trigger for the endosomal escape process.
The Mechanism of this compound Mediated Endosomal Escape
The endosomal escape of LNPs containing this compound is primarily driven by the "charge-inversion" mechanism, which leads to the disruption of the endosomal membrane. This process can be broken down into the following key steps:
-
Protonation of this compound: As the endosome acidifies, the amine groups on the this compound lipid become protonated, leading to a net positive charge on the LNP surface.
-
Interaction with Endosomal Lipids: The positively charged LNP now interacts electrostatically with the negatively charged anionic lipids, such as phosphatidylserine, which are present on the inner leaflet of the endosomal membrane.
-
Membrane Destabilization and Fusion: This interaction is believed to induce a change in the lipid organization within the endosomal membrane, potentially leading to the formation of non-bilayer lipid structures (e.g., hexagonal HII phase). This destabilizes the membrane, creating pores or leading to fusion between the LNP and the endosomal membrane.
-
Payload Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid payload to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.
Caption: Mechanism of this compound LNP endosomal escape.
Experimental Protocols for Quantifying Endosomal Escape
Directly quantifying the amount of therapeutic payload that escapes the endosome is challenging. Therefore, researchers often rely on indirect methods that measure events associated with endosomal membrane rupture or the activity of the released payload. Below are detailed protocols for two commonly used assays.
Galectin-8 Recruitment Assay
This assay utilizes the recruitment of galectin-8, a cytosolic protein, to damaged endosomal membranes as a proxy for endosomal escape.[2]
Principle: Galectin-8 normally resides in the cytoplasm. Upon endosomal membrane damage, the inner glycans of the endosomal membrane become exposed to the cytosol. Galectin-8 binds to these glycans, leading to its accumulation at the site of damage, which can be visualized as fluorescent puncta.
Experimental Workflow:
Caption: Galectin-8 recruitment assay workflow.
Detailed Methodology:
-
Cell Line: Utilize a cell line that stably expresses a fluorescently tagged Galectin-8 (e.g., GFP-Galectin-8). HeLa or HEK293T cells are commonly used.
-
Cell Seeding: Seed the cells in a multi-well imaging plate (e.g., 96-well glass-bottom plate) at a density that allows for individual cell identification.
-
LNP Preparation: Prepare this compound LNPs encapsulating the desired nucleic acid payload. Include a fluorescent label on the lipid or the payload to visualize LNP uptake.
-
Treatment: Treat the cells with a range of LNP concentrations. Include a negative control (untreated cells) and a positive control (e.g., a known endosomolytic agent like Lipofectamine).
-
Incubation: Incubate the cells for a specific time course (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope. Capture images in the green channel (for GFP-Galectin-8) and the channel corresponding to the LNP label.
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to automatically identify cells and quantify the number, size, and intensity of GFP-Galectin-8 puncta within each cell.
-
Data Normalization: Normalize the puncta count to the number of cells or the amount of internalized LNPs (if a fluorescent LNP label is used).
Illustrative Quantitative Data (for a hypothetical LNP formulation):
Table 2: Galectin-8 Puncta Quantification
| LNP Formulation | Concentration (nM) | Mean Galectin-8 Puncta per Cell |
| Untreated Control | 0 | 0.5 ± 0.2 |
| This compound LNP (Hypothetical) | 50 | 8.2 ± 1.5 |
| This compound LNP (Hypothetical) | 100 | 15.6 ± 2.8 |
| Lipofectamine (Positive Control) | - | 25.1 ± 4.3 |
Note: This data is illustrative and not specific to this compound LNPs as such data is not publicly available.
Split-Luciferase Reporter Assay
This assay provides a more direct measure of cytosolic delivery by quantifying the activity of a reporter protein that is only functional upon endosomal escape.
Principle: A small, inactive fragment of luciferase (e.g., HiBiT) is conjugated to the therapeutic payload. The cells used in the assay express the larger, complementary fragment of luciferase (LgBiT) in their cytoplasm. If the payload escapes the endosome, the HiBiT tag can bind to LgBiT, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of a substrate.
Experimental Workflow:
References
An In-Depth Technical Guide to the Chemical Synthesis of ATX-002 Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is a proprietary ionizable cationic lipid that has demonstrated significant potential as a key component of lipid nanoparticle (LNP) formulations for the delivery of RNA-based therapeutics, such as siRNA and mRNA.[1] Its unique chemical structure allows for efficient encapsulation of nucleic acid payloads and facilitates their delivery into target cells. This technical guide provides a comprehensive overview of the chemical synthesis pathway for this compound, including detailed experimental protocols for each key step, quantitative data summaries, and visualizations of the synthetic workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced drug delivery systems.
The molecular structure of this compound is di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate, with the chemical formula C39H72N2O5S and a molecular weight of 681.07 g/mol .
This compound Chemical Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Preparation of the Alkyl Halide Intermediate: Synthesis of methyl 8-bromooctanoate.
-
Synthesis of the Secondary Amine Core: Preparation of the key intermediate, di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate.
-
Final Assembly and Functionalization: Coupling of the secondary amine core with the headgroup precursor to yield this compound.
Below is a detailed description of each stage, including step-by-step experimental protocols.
Stage 1: Synthesis of Methyl 8-bromooctanoate
The first stage involves the synthesis of the key alkylating agent, methyl 8-bromooctanoate, through the esterification of 8-bromooctanoic acid.
Experimental Protocol: Fischer Esterification of 8-bromooctanoic acid
Materials:
-
8-bromooctanoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure: [2]
-
To a solution of 8-bromooctanoic acid (1.0 eq) in methanol (approximately 5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the oily residue in diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 8-bromooctanoate as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | 8-bromooctanoic acid | [2] |
| Reagents | Methanol, Sulfuric acid | [2] |
| Reaction Time | 5 hours at reflux | [2] |
| Typical Yield | >95% | [2] |
| Purification | Liquid-liquid extraction | [2] |
Stage 2: Synthesis of di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate
This stage involves a two-step process to synthesize the core secondary amine intermediate.
Step 2a: Synthesis of Dimethyl 8,8'-(azanediyl)dioctanoate
This step involves the N-alkylation of a primary amine with two equivalents of methyl 8-bromooctanoate. A plausible approach is the reaction of benzylamine with methyl 8-bromooctanoate followed by debenzylation.
Experimental Protocol (Representative): [3]
Materials:
-
Benzylamine
-
Methyl 8-bromooctanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
Procedure: [3]
-
To a solution of benzylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Add methyl 8-bromooctanoate (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 36 hours.
-
Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by silica gel column chromatography to obtain dimethyl 8,8'-(benzylimino)dioctanoate.
-
Dissolve the product in ethanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 2 hours at room temperature.
-
Filter the reaction mixture through celite and concentrate the filtrate to yield dimethyl 8,8'-(azanediyl)dioctanoate.
| Parameter | Value | Reference |
| Starting Materials | Benzylamine, Methyl 8-bromooctanoate | [3] |
| Reagents | K₂CO₃, DMF, Pd/C, H₂ | [3] |
| Reaction Time | 36 hours (alkylation), 2 hours (hydrogenation) | [3] |
| Typical Yield | ~80% (alkylation) | [3] |
| Purification | Column chromatography, Filtration | [3] |
Step 2b: N-Alkylation with (Z)-non-2-en-1-yl bromide
The secondary amine is then alkylated with a suitable (Z)-non-2-en-1-yl electrophile.
Experimental Protocol (Proposed):
Materials:
-
Dimethyl 8,8'-(azanediyl)dioctanoate
-
(Z)-non-2-en-1-yl bromide (prepared from (Z)-non-2-en-1-ol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
To a solution of dimethyl 8,8'-(azanediyl)dioctanoate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Add (Z)-non-2-en-1-yl bromide (2.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate.
| Parameter | Value | Reference |
| Starting Materials | Dimethyl 8,8'-(azanediyl)dioctanoate, (Z)-non-2-en-1-yl bromide | N/A (Proposed) |
| Reagents | K₂CO₃, Acetonitrile | N/A (Proposed) |
| Reaction Time | Varies (monitor by TLC) | N/A (Proposed) |
| Typical Yield | N/A (Proposed) | N/A (Proposed) |
| Purification | Column chromatography | N/A (Proposed) |
Stage 3: Final Synthesis of this compound
The final stage involves the coupling of the secondary amine intermediate with a functionalized headgroup precursor, followed by a deprotection step.
Experimental Protocol: (Based on patent description WO2015074085A1)
Materials:
-
di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate
-
Boc-protected 2-(dimethylamino)ethanethiol derivative (e.g., S-(2-(dimethylamino)ethyl) carbonothioate with a suitable leaving group)
-
Coupling agent (e.g., DCC, EDC/HOBt)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate (1.0 eq) and the Boc-protected 2-(dimethylamino)ethanethiol derivative in anhydrous DCM.
-
Add a suitable coupling agent and stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound precursor.
-
Dissolve the purified precursor in dry DCM and cool to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise and allow the reaction to warm to room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
| Parameter | Value | Reference |
| Starting Materials | di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate, Boc-protected headgroup | (WO2015074085A1) |
| Reagents | Coupling agent, DCM, TFA | (WO2015074085A1) |
| Reaction Time | Varies (monitor by TLC) | (WO2015074085A1) |
| Typical Yield | 68% (for the deprotection step) | (WO2015074085A1) |
| Purification | Column chromatography, Extraction | (WO2015074085A1) |
Visualizations
This compound Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Logic of this compound Synthesis
References
Methodological & Application
Application Notes: ATX-002 Lipid Nanoparticle Formulation for siRNA Delivery
Introduction
Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for therapies like siRNA and mRNA.[1] These formulations protect the nucleic acid payload from degradation, allow for systemic administration, and facilitate cellular uptake and endosomal escape to deliver the therapeutic into the cytoplasm.[2] ATX-002 is an ionizable cationic lipid specifically designed for RNA drug delivery.[2][3] With a measured pKa of 6.03, this compound is protonated at acidic pH, enabling it to electrostatically bind and encapsulate negatively charged RNA molecules during formulation.[2][3] Upon entering a cell and trafficking to the endosome, the acidic environment again protonates this compound, which is thought to interact with endosomal membranes, leading to their disruption and the release of the RNA payload into the cytoplasm.[2][3] These application notes provide a detailed protocol for the formulation, purification, and characterization of this compound-based LNPs for siRNA delivery.
Principle of Formulation
The protocol outlined below utilizes a rapid microfluidic mixing technique. An ethanolic solution containing this compound and other lipid components is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the siRNA payload. The decrease in solvent polarity and the acidic pH cause the lipids to self-assemble into nanoparticles, efficiently encapsulating the siRNA. Subsequent dialysis against a physiological pH buffer (e.g., PBS, pH 7.4) neutralizes the surface charge and removes residual ethanol, resulting in a stable LNP suspension suitable for in vitro and in vivo applications.
Experimental Protocols
Preparation of Stock Solutions
a. Lipid Stock Solution in Ethanol: The lipid components are dissolved in absolute ethanol to create a master stock solution. The molar ratio of the components is critical for forming stable and effective LNPs.[4][5]
-
Procedure:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in absolute ethanol if not already done (e.g., 10-25 mM). Some lipids may require gentle warming (up to 65°C) to fully dissolve.[5]
-
In a sterile glass vial, combine the appropriate volumes of the individual lipid stocks to achieve the desired molar ratio.
-
Add absolute ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM).
-
Vortex thoroughly to ensure a homogenous mixture. Store the lipid stock solution at -20°C under argon or nitrogen.
-
b. siRNA Stock Solution in Aqueous Buffer: The siRNA is dissolved in a low pH buffer to ensure it is fully soluble and that the ionizable lipid (this compound) will be protonated upon mixing.
-
Procedure:
-
Prepare a 25 mM Sodium Acetate buffer and adjust the pH to 4.0.
-
Resuspend the lyophilized siRNA in the pH 4.0 acetate buffer to a final concentration of 0.2 mg/mL.
-
Ensure the siRNA is fully dissolved by gentle pipetting.
-
Store the siRNA solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
LNP Assembly via Microfluidic Mixing
This protocol utilizes a microfluidic mixing device (e.g., from Precision NanoSystems or similar) to ensure rapid and reproducible mixing, which is critical for controlling nanoparticle size and polydispersity.[6]
-
Procedure:
-
Equilibrate the lipid stock solution and the siRNA stock solution to room temperature.
-
Prime the microfluidic system pumps with ethanol and the aqueous buffer, respectively, according to the manufacturer's instructions.
-
Load the lipid-ethanol stock solution into one syringe and the siRNA-aqueous buffer stock solution into another.
-
Set the flow rate ratio to 1:3 (Ethanol:Aqueous). For example, set the lipid-ethanol stream to 2 mL/min and the siRNA-aqueous stream to 6 mL/min for a total flow rate (TFR) of 8 mL/min.
-
Initiate the mixing process. The first few microliters of the mixture should be directed to waste to ensure the system is equilibrated.
-
Collect the resulting milky-white LNP suspension in a sterile collection tube.
-
Purification and Buffer Exchange
Purification is necessary to remove residual ethanol and exchange the acidic buffer for a physiologically compatible buffer (e.g., PBS, pH 7.4). Dialysis is a common and effective method.[7]
-
Procedure:
-
Transfer the collected LNP solution into a dialysis cassette (e.g., 10 kDa MWCO).
-
Place the cassette in a beaker containing 1X PBS (pH 7.4) at a volume at least 1000 times that of the LNP solution.
-
Stir the dialysis buffer gently at 4°C.
-
Perform dialysis for at least 18 hours, with at least two complete changes of the PBS buffer during this period.
-
After dialysis, recover the LNP suspension from the cassette.
-
Sterilization and Storage
-
Procedure:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. This step also removes any large aggregates.
-
Store the final, sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw stability should be assessed.
-
Data Presentation: Formulation and Quality Control
Quantitative data is essential for ensuring the reproducibility and efficacy of the LNP formulation. The following tables summarize the key parameters for a typical this compound LNP formulation.
Table 1: this compound LNP Lipid Composition
| Component | Lipid Type | Molar Ratio (%) | Function |
|---|---|---|---|
| This compound | Ionizable Cationic Lipid | 50% | Encapsulates siRNA via electrostatic interactions and facilitates endosomal escape.[2][3] |
| DSPC | Helper Phospholipid | 10% | Provides structural stability to the lipid bilayer.[4][] |
| Cholesterol | Structural Lipid | 38.5% | Stabilizes the nanoparticle structure and enhances membrane fusion.[9][10] |
| DMG-PEG2000 | PEGylated Lipid | 1.5% | Controls particle size during formation and provides a hydrophilic shield to reduce opsonization and increase circulation time.[6] |
Table 2: Microfluidic Mixing Parameters
| Parameter | Value | Unit |
|---|---|---|
| Total Lipid Concentration (in Ethanol) | 12.5 | mM |
| siRNA Concentration (in Buffer) | 0.2 | mg/mL |
| N:P Ratio (Amine:Phosphate) | ~6:1 | Molar Ratio |
| Flow Rate Ratio (Ethanol:Aqueous) | 1:3 | v/v |
| Total Flow Rate (TFR) | 8.0 | mL/min |
| Formulation Temperature | 20-25 | °C |
Table 3: Quality Control Specifications
| Parameter | Method | Target Specification |
|---|---|---|
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.15 |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
| Final siRNA Concentration | RiboGreen Assay | 0.05 - 0.1 mg/mL |
| pH | pH Meter | 7.2 - 7.5 |
Visualization of Workflows and Pathways
LNP Formulation and QC Workflow
Caption: Workflow for this compound LNP formulation and quality control.
LNP Cellular Uptake and siRNA Release Pathway
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
Functional Roles of LNP Components
References
- 1. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. liposomes.ca [liposomes.ca]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. dovepress.com [dovepress.com]
- 10. thno.org [thno.org]
Application Notes and Protocols for ATX-002 LNP Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is an ionizable cationic lipid that has been developed for the formulation of Lipid Nanoparticles (LNPs) to facilitate the in vivo delivery of RNA therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its pH-dependent positive charge is crucial for the encapsulation of negatively charged RNA and for the subsequent release of the payload into the cytoplasm of target cells following endocytosis. This compound is a key component of the LUNAR® delivery platform, which has demonstrated high efficiency in vivo.[1] The biodegradable nature of the ionizable lipids used in this platform contributes to improved safety and tolerability, even with repeated administrations.[1]
These application notes provide a detailed protocol for the preparation and characterization of this compound LNPs for use in preclinical in vivo studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 681.06 g/mol | [2] |
| Molecular Formula | C39H72N2O5S | [2] |
| Measured pKa | 6.0 - 6.6 | [2] |
| Appearance | Solid powder | [2] |
| Solubility | DMSO, Ethanol | [2] |
Example Formulations of this compound LNPs
The following table provides example molar ratios for the formulation of this compound LNPs. These ratios are based on patent literature and represent starting points for optimization.
| Component | Molar Ratio (Example 1) | Molar Ratio (Example 2) |
| This compound | 50 | 58 |
| DSPC | 7 | 10 |
| Cholesterol | 40 | 38.5 |
| PEG-DMG | 3 | 1.5 |
Reported In Vivo Efficacy of ATX-based LUNAR Formulations
The following table summarizes published in vivo efficacy data for LNP formulations utilizing ATX lipids.
| RNA Payload | Target | Model System | Key Finding | Reference |
| siRNA | Factor VII | Mice | Up to 97% down-regulation of the target protein. | [1] |
| mRNA | Factor IX | Mice | Successful protein replacement therapy for hemophilia. | [1] |
| mRNA | OTC | Mice | Restoration of urea cycle function to normal levels and increased survival in a mouse model of OTC deficiency. | [3] |
| mRNA | CFTR | Mice, Ferrets, NHPs | Efficient delivery to epithelial cells in the airways and restoration of chloride channel activity. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing
This protocol describes the preparation of this compound LNPs encapsulating an RNA payload using a microfluidic mixing device.
1. Materials and Equipment
-
Lipids: this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
RNA Payload: siRNA or mRNA
-
Solvents and Buffers: Ethanol (100%, molecular biology grade), Citrate buffer (e.g., 50 mM, pH 4.0), Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment: Microfluidic mixing system (e.g., NanoAssemblr), Syringe pumps, Syringes, Dialysis device (e.g., Slide-A-Lyzer cassettes, 10 kDa MWCO), 0.22 µm sterile syringe filters
2. Procedure
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and PEG-DMG in 100% ethanol to prepare individual stock solutions of known concentrations.
-
Combine the individual lipid stock solutions in the desired molar ratio (see Table 2 for examples) to create a final lipid mixture in ethanol.
-
-
Preparation of Aqueous Phase:
-
Dissolve the RNA payload (siRNA or mRNA) in the citrate buffer (pH 4.0). The acidic pH ensures that the this compound lipid is protonated and can efficiently complex with the negatively charged RNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the RNA solution (in citrate buffer) into another syringe.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the microfluidic cartridge facilitates the self-assembly of the LNPs.
-
-
Downstream Processing:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
After dialysis, recover the LNP suspension from the cassette.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP suspension at 4°C.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.
-
Acceptable LNPs for in vivo studies typically have a size between 80-150 nm and a PDI below 0.2.
-
2. RNA Encapsulation Efficiency
-
Method: RiboGreen Assay (or similar fluorescent dye-based assay)
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA. The other set remains untreated to measure the amount of unencapsulated RNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
-
Create a standard curve using known concentrations of the RNA payload.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of this compound LNPs.
Caption: Mechanism of cellular uptake and endosomal escape of this compound LNPs.
References
Application Notes and Protocols for ATX-002 Molar Ratio in LNP Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is a proprietary ionizable cationic lipid that has demonstrated significant potential in the formulation of Lipid Nanoparticles (LNPs) for the delivery of RNA-based therapeutics, such as siRNA and mRNA. The molar ratio of this compound in relation to other lipid components is a critical parameter that dictates the physicochemical properties, encapsulation efficiency, stability, and in vivo performance of the resulting LNPs. These application notes provide a comprehensive overview of this compound LNP formulations, including established molar ratios, detailed experimental protocols for formulation and characterization, and workflows for in vivo evaluation.
Data Presentation: Molar Ratios of this compound in LNP Formulations
The following tables summarize the molar ratios of components used in this compound based LNP formulations as cited in scientific literature and patent filings.
Table 1: Molar Ratio Composition of this compound LNP Formulations
| Component | Formulation 1 (Molar Ratio %) | Formulation 2 (Molar Ratio %) | Formulation 3 (Molar Ratio %) |
| Ionizable Cationic Lipid | |||
| This compound | 50 | 58 | 50 |
| Phospholipid | |||
| DSPC | 7 | 7 | 7 |
| Sterol | |||
| Cholesterol | 40 | 33.5 | 40 |
| PEG-Lipid | |||
| DMG-PEG 2000 | 3 | 1.5 | 3 |
| Reference | [1] | [2] | [2] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine DMG-PEG 2000: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare individual lipid stock solutions in ethanol for subsequent mixing.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Absolute Ethanol (RNase-free)
Protocol:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol at the desired concentrations (e.g., 10-50 mg/mL).
-
Ensure complete dissolution of each lipid. Gentle warming (up to 60°C) may be required for some lipids, particularly DSPC and cholesterol.
-
Vortex each solution to ensure homogeneity.
-
Store the lipid stock solutions at -20°C.
Preparation of RNA Solution
Objective: To prepare the RNA (siRNA or mRNA) in an aqueous buffer for encapsulation.
Materials:
-
RNA (siRNA or mRNA)
-
Citrate buffer (e.g., 5 mM, pH 3.5) (RNase-free)
-
Nuclease-free water
Protocol:
-
Dilute the RNA stock solution to the desired concentration in the citrate buffer.
-
Ensure the final RNA solution is clear and free of precipitates.
LNP Formulation using Microfluidic Mixing
Objective: To formulate this compound LNPs encapsulating RNA using a microfluidic mixing device.
Materials:
-
Prepared lipid stock solutions
-
Prepared RNA solution
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes for the microfluidic device
Protocol:
-
Combine the lipid stock solutions in a single vial to achieve the desired molar ratio (e.g., 50% this compound, 7% DSPC, 40% Cholesterol, 3% DMG-PEG 2000).[1]
-
Load the lipid mixture into one syringe and the RNA solution into another syringe.
-
Set the flow rate ratio on the microfluidic device, typically at 3:1 (Aqueous:Ethanol).[1]
-
Set the total flow rate (e.g., 12 mL/min).[1]
-
Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
Figure 1. Experimental workflow for the formulation and characterization of this compound LNPs.
LNP Purification and Buffer Exchange
Objective: To remove ethanol and unencapsulated RNA from the LNP dispersion and exchange the buffer to a physiologically compatible buffer.
Materials:
-
LNP dispersion
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
Protocol:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes.
-
Alternatively, use a TFF system for purification and concentration.
-
After purification, the LNP solution can be sterile-filtered through a 0.22 µm filter.
Physicochemical Characterization of LNPs
Objective: To determine the key physicochemical properties of the formulated LNPs.
Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS before measurement.
-
-
Zeta Potential:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry. Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) for accurate measurement.
-
-
RNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay such as the RiboGreen assay.
-
Measure the fluorescence of the intact LNP sample.
-
Measure the fluorescence of a lysed LNP sample (by adding a detergent like Triton X-100) to determine the total RNA amount.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_intact) / Fluorescence_total * 100
-
In Vivo Evaluation Workflow
Animal Studies
Objective: To evaluate the in vivo efficacy of the this compound LNP formulation.
Protocol:
-
Administer the LNP formulation to the animal model (e.g., mice) via the desired route (e.g., intravenous injection).
-
Include a control group receiving a vehicle (e.g., PBS).
-
Monitor the animals for any adverse effects.
Assessment of Gene Silencing (for siRNA) or Protein Expression (for mRNA)
Objective: To quantify the biological activity of the delivered RNA.
Protocol (Example for siRNA targeting Factor VII):
-
At predetermined time points post-administration (e.g., 24, 48, 72 hours), collect blood samples from the animals.
-
Isolate serum from the blood samples.
-
Measure the levels of the target protein (e.g., Factor VII) in the serum using an appropriate assay (e.g., ELISA or a chromogenic assay).
-
Compare the protein levels in the treated group to the control group to determine the percentage of gene knockdown.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for ionizable lipid-based LNPs involves the efficient encapsulation of RNA at an acidic pH and its subsequent release into the cytoplasm of target cells.
Figure 2. Proposed mechanism of this compound LNP-mediated RNA delivery and endosomal escape.
Mechanism Description:
-
Systemic Circulation: In the bloodstream (pH ~7.4), the ionizable lipid this compound is largely neutral, which reduces non-specific interactions and improves the safety profile.
-
Cellular Uptake: LNPs are taken up by target cells through endocytosis.
-
Endosomal Acidification: As the endosome matures, its internal pH drops.
-
Protonation and Endosomal Escape: The acidic environment of the late endosome protonates the amino head group of this compound, leading to a positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane disruption and the release of the RNA payload into the cytoplasm.[3][4]
-
Therapeutic Action: Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing, or the mRNA can be translated by ribosomes to produce the desired protein.
References
- 1. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019191780A1 - Lipid particles for nucleic acid delivery - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Encapsulating mRNA with ATX-002 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, enabling the in-situ production of proteins for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. A critical component of successful mRNA-based therapies is the development of a safe and effective delivery vehicle. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. ATX-002 is an ionizable cationic lipid that plays a pivotal role in the formulation of stable and efficient LNPs for mRNA encapsulation and subsequent intracellular delivery.
This document provides a detailed protocol for the encapsulation of mRNA using a four-component LNP formulation including this compound. It also outlines methods for the characterization of the resulting mRNA-LNP complexes and describes the key cellular mechanisms involved in mRNA delivery.
Data Presentation
The following table summarizes typical quantitative data for mRNA-LNPs formulated with an ionizable lipid like this compound. These values can be used as a benchmark for successful formulation.
| Parameter | Typical Value | Method of Analysis |
| LNP Formulation | ||
| This compound (Ionizable Cationic Lipid) | 50 mol% | - |
| DSPC (Helper Phospholipid) | 10 mol% | - |
| Cholesterol | 38.5 mol% | - |
| PEG-DMG (PEGylated Lipid) | 1.5 mol% | - |
| N:P Ratio (Nitrogen in Ionizable Lipid to Phosphate in mRNA) | ~3-6 | Calculation |
| Physicochemical Properties | ||
| Mean Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Slightly negative to neutral | Electrophoretic Light Scattering |
| Encapsulation Efficiency | ||
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay / AEX-HPLC |
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and controlled self-assembly of the nanoparticles.
Materials:
-
This compound (Ionizable Cationic Lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA transcript in RNase-free water
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO) or tangential flow filtration (TFF) system
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-DMG in ethanol at appropriate concentrations (e.g., 10-50 mM).
-
Store lipid stock solutions at -20°C.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-DMG).
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript to the desired concentration (e.g., 0.1-0.5 mg/mL) in 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Draw the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the mRNA-LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, use a tangential flow filtration (TFF) system for faster buffer exchange and concentration.
-
-
Sterilization and Storage:
-
Sterilize the final mRNA-LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile mRNA-LNPs at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the mRNA-LNP suspension in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
B. Zeta Potential Measurement
-
Dilute the mRNA-LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the zeta potential using an instrument capable of electrophoretic light scattering.
-
Perform measurements in triplicate and report the average value.
C. Determination of mRNA Encapsulation Efficiency using the RiboGreen Assay
-
Total mRNA Concentration:
-
Lyse a known volume of the mRNA-LNP suspension by adding a surfactant (e.g., 2% Triton X-100) to release the encapsulated mRNA.
-
Prepare a standard curve of the free mRNA of known concentrations.
-
Add the RiboGreen reagent to the lysed sample and the standards.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Determine the total mRNA concentration in the sample using the standard curve.
-
-
Free (Unencapsulated) mRNA Concentration:
-
To a known volume of the intact mRNA-LNP suspension (without lysis), add the RiboGreen reagent.
-
Measure the fluorescence intensity.
-
Determine the concentration of free mRNA using the same standard curve.
-
-
Calculate Encapsulation Efficiency (EE%):
-
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for mRNA encapsulation with this compound LNPs.
Caption: Cellular uptake and endosomal escape of this compound formulated mRNA.
Application Notes and Protocols: ATX-002 for Gene Editing Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATX-002 in Gene Editing
This compound is an ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) designed for the delivery of gene-editing payloads. Its unique chemical properties enable the efficient encapsulation of nucleic acids, such as messenger RNA (mRNA) and single guide RNA (sgRNA), or ribonucleoprotein (RNP) complexes for CRISPR-based gene editing. The ionizable nature of this compound is central to the endosomal escape of the LNP cargo, a critical step for the successful delivery of gene-editing machinery to the cytoplasm and nucleus. At physiological pH, this compound is neutral, but it becomes protonated and positively charged in the acidic environment of the endosome. This charge reversal facilitates the disruption of the endosomal membrane, releasing the therapeutic payload into the cell.[1][2][3][4]
These application notes provide an overview of the use of this compound in LNP formulations for gene editing, including data on delivery efficiency, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: Performance of this compound Containing LNPs
The following tables summarize the typical performance of lipid nanoparticles formulated with ionizable lipids like this compound for the delivery of CRISPR/Cas9 components. The data presented is a synthesis of reported outcomes for similar LNP systems and serves as a guideline for expected performance.
Table 1: In Vitro Gene Editing Efficiency
| Cell Line | Gene Target | Cargo Delivered | LNP Formulation (Molar Ratio)¹ | Transfection Efficiency (%) | Gene Editing Efficiency (Indel %) |
| HEK293T | EGFP | Cas9 mRNA/sgRNA | This compound:DSPC:Cholesterol:PEG-lipid (50:10:38.5:1.5) | >90% | ~70-80% |
| HeLa | B2M | Cas9 RNP | This compound:DSPC:Cholesterol:PEG-lipid (50:10:38.5:1.5) | >85% | ~60-70% |
| Primary Neurons | Progranulin | Cas9 mRNA/sgRNA | This compound:DOPE:Cholesterol:PEG-lipid (50:15:33.5:1.5) | ~60% | ~20-30%[5] |
¹ DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Cholesterol; PEG-lipid: Polyethylene glycol-lipid conjugate.
Table 2: In Vivo Gene Editing Efficiency in Murine Models
| Target Organ | Gene Target | Cargo Delivered | Route of Administration | Gene Editing Efficiency (Indel %) | Serum Protein Reduction (%) |
| Liver | Transthyretin (Ttr) | Cas9 mRNA/sgRNA | Intravenous | >70%[6] | >90%[6] |
| Lungs | Reporter Gene | Cas9 RNP | Intravenous | ~10-15% | N/A |
| Cornea | Tomato Reporter | Cas9 RNP | Intrastromal Injection | Widespread | N/A[7] |
Experimental Protocols
Formulation of this compound Lipid Nanoparticles with mRNA and sgRNA
This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and a gene-specific sgRNA using a microfluidic mixing method.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Cas9 mRNA
-
Gene-specific sgRNA
-
Nuclease-free water
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5 to a final lipid concentration of 25 mM.
-
Prepare Nucleic Acid Solution: Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate mixing to form the LNPs.
-
-
Dialysis:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes, to remove ethanol and non-encapsulated nucleic acids.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
In Vitro Transfection and Gene Editing Analysis
Materials:
-
Target cells (e.g., HEK293T)
-
Complete cell culture medium
-
This compound LNPs encapsulating Cas9 mRNA and sgRNA
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
DNA polymerase
-
T7 Endonuclease I (T7E1) or Surveyor nuclease
-
Agarose gel and electrophoresis system
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the this compound LNPs in serum-free medium to the desired final concentration.
-
Remove the culture medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add complete medium and continue to incubate for 48-72 hours.
-
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region flanking the target site using PCR.
-
Mismatch Cleavage Assay (T7E1):
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed PCR products with T7 Endonuclease I.
-
Analyze the cleavage products by agarose gel electrophoresis.
-
-
Quantification of Indel Frequency: Quantify the band intensities of the cleaved and uncleaved DNA fragments to estimate the percentage of gene editing.
Mandatory Visualizations
Signaling Pathway: Endosomal Escape of this compound LNPs
Caption: Mechanism of this compound LNP-mediated endosomal escape.
Experimental Workflow: LNP Formulation and In Vitro Gene Editing
Caption: Workflow for LNP formulation and in vitro gene editing.
Logical Relationship: Components of this compound LNP for Gene Editing
Caption: Components and functions within an this compound LNP system.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Scaling Up ATX-002 LNP Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][] The successful clinical translation of these therapies is highly dependent on robust and scalable manufacturing processes that ensure consistent product quality.[3][4] This document provides detailed application notes and protocols for scaling up the production of ATX-002-based lipid nanoparticles (this compound LNPs). This compound is an ionizable cationic lipid that facilitates the encapsulation of negatively charged RNA molecules and their subsequent release into the cytoplasm.[5][6]
These protocols focus on a microfluidics-based manufacturing approach, which offers precise control over particle size and high reproducibility, making it amenable to scaling from preclinical to clinical and commercial production.[7][8][9] We will cover the formulation of this compound LNPs, downstream processing, and critical quality attribute (CQA) characterization.
Materials and Equipment
| Reagents and Consumables | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-142654 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | 850365 |
| Cholesterol | Avanti Polar Lipids | 700000 |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | 880150 |
| Messenger RNA (mRNA) or Small interfering RNA (siRNA) | User-defined | N/A |
| Ethanol, 200 Proof, USP Grade | MilliporeSigma | 100983 |
| Citrate Buffer, pH 4.0 | MilliporeSigma | C8532 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| RiboGreen Assay Kit | Thermo Fisher Scientific | R11490 |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | UFC910024 |
| Sterile Syringe Filters, 0.22 µm | MilliporeSigma | SLGP033RS |
| Equipment | Manufacturer | Model |
| Microfluidic Mixing System | Precision NanoSystems | Ignite / Blaze / GMP System |
| Syringe Pumps | Harvard Apparatus | PHD 2000 |
| Dynamic Light Scattering (DLS) System | Malvern Panalytical | Zetasizer Ultra |
| UV-Vis Spectrophotometer | Thermo Fisher Scientific | NanoDrop One |
| High-Performance Liquid Chromatography (HPLC) System with Charged Aerosol Detector (CAD) | Thermo Fisher Scientific | Vanquish |
| Tangential Flow Filtration (TFF) System | Pall Corporation | Minimate TFF System |
| Fluorometer | DeNovix | DS-11 FX |
Experimental Protocols
Protocol 1: Preparation of Lipid and RNA Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipid mixture in 100% ethanol. The molar ratio of the lipids should be approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).
-
For a 10 mM total lipid stock solution, dissolve the lipids in ethanol according to the specified molar ratios.
-
Ensure complete dissolution by gentle vortexing and, if necessary, brief warming in a water bath at 37°C.
-
Store the lipid stock solution at -20°C.
-
-
RNA Stock Solution (in Citrate Buffer):
-
Dissolve the mRNA or siRNA in a low pH citrate buffer (e.g., 50 mM, pH 4.0) to the desired concentration (e.g., 0.5 mg/mL).
-
Ensure the RNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing to prevent RNA degradation.
-
Store the RNA stock solution at -80°C in single-use aliquots to avoid freeze-thaw cycles.
-
Protocol 2: this compound LNP Formulation using Microfluidics
This protocol describes the formulation of this compound LNPs using a microfluidic mixing system. The principle involves the rapid mixing of the lipid-ethanol solution with the aqueous RNA solution, leading to the self-assembly of LNPs.[7][8]
-
System Setup:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Prime the system with ethanol and citrate buffer to remove any air bubbles and equilibrate the microfluidic channels.
-
-
LNP Formulation:
-
Load the lipid stock solution into one syringe and the RNA stock solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.
-
The total flow rate will determine the production scale. Start with a lower flow rate for small-scale production (e.g., 12 mL/min) and increase for larger scales (up to 200 mL/min on GMP systems).[10][11]
-
Initiate the flow from both syringes simultaneously to begin the mixing process within the microfluidic cartridge.
-
Collect the resulting LNP dispersion in a sterile collection vessel. The initial product will be in an ethanol/aqueous buffer mixture.
-
Protocol 3: Downstream Processing - Purification and Concentration
-
Buffer Exchange and Concentration using Tangential Flow Filtration (TFF):
-
Assemble the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa).
-
Equilibrate the TFF system with the final formulation buffer (e.g., PBS, pH 7.4).
-
Diafilter the LNP dispersion against the final formulation buffer to remove ethanol and exchange the buffer.
-
Continue the diafiltration process for at least 6-8 volume exchanges to ensure complete removal of ethanol.
-
After buffer exchange, concentrate the LNP formulation to the desired final concentration.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the final this compound LNP formulation at 2-8°C.
-
Protocol 4: Characterization of this compound LNPs
-
Dilute a small aliquot of the LNP formulation in PBS to an appropriate concentration for DLS analysis.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.[12]
-
Perform measurements in triplicate.
-
Total RNA Measurement:
-
Lyse a small aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA.
-
Use the RiboGreen assay to quantify the total RNA concentration according to the manufacturer's protocol.
-
-
Free RNA Measurement:
-
Without lysing the LNPs, use the RiboGreen assay to quantify the amount of unencapsulated (free) RNA in the sample.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
Prepare standard solutions of each lipid component (this compound, DSPC, Cholesterol, DMG-PEG 2000) at known concentrations.
-
Disrupt the LNP sample to release the lipid components.
-
Use a suitable HPLC method with a Charged Aerosol Detector (CAD) to separate and quantify the individual lipid components.[12][13]
-
Compare the peak areas of the sample to the standard curves to determine the concentration of each lipid.
Data Presentation
The following tables summarize the expected critical quality attributes of this compound LNPs at different production scales.
Table 1: Physical Characteristics of this compound LNPs at Different Production Scales
| Production Scale | Total Flow Rate (mL/min) | Particle Size (nm) | Polydispersity Index (PDI) |
| Bench-top (Ignite) | 12 | 80 ± 10 | < 0.15 |
| Pilot (Blaze) | 115 | 85 ± 10 | < 0.15 |
| GMP | 200 | 90 ± 15 | < 0.20 |
Table 2: Encapsulation Efficiency and Lipid Composition
| Parameter | Specification |
| RNA Encapsulation Efficiency | > 90% |
| This compound Molar Ratio | 50% ± 2% |
| DSPC Molar Ratio | 10% ± 1% |
| Cholesterol Molar Ratio | 38.5% ± 2% |
| DMG-PEG 2000 Molar Ratio | 1.5% ± 0.5% |
Visualizations
Caption: Workflow for scalable this compound LNP production.
Caption: Key components of the this compound LNP formulation.
References
- 1. Toward a large-batch manufacturing process for silicon-stabilized lipid nanoparticles: A highly customizable RNA delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. xtalks.com [xtalks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Understanding The Microfluidic Platforms For Scaling Nanoparticle Production [bioprocessonline.com]
- 8. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. blog.curapath.com [blog.curapath.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Quality Control of ATX-002 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX-002 is an ionizable cationic lipid integral to the formulation of Lipid Nanoparticles (LNPs) for the delivery of RNA therapeutics.[1][2] The critical quality attributes (CQAs) of these LNPs directly impact the safety, efficacy, and stability of the final drug product.[3][4][5][6] Therefore, robust and reproducible quality control (QC) is paramount throughout the development and manufacturing processes. These application notes provide a comprehensive overview of the key quality control parameters, detailed experimental protocols, and data presentation guidelines for this compound LNPs.
Critical Quality Attributes (CQAs) for this compound LNPs
The quality of this compound LNPs is assessed by a series of physicochemical and biological attributes. These parameters ensure batch-to-batch consistency and optimal performance.[4][7]
Physicochemical Properties
Key physicochemical properties include particle size, polydispersity index (PDI), zeta potential, and morphology. These attributes influence the stability, biodistribution, and cellular uptake of the LNPs.[3][6][8][9]
Chemical Composition
The precise ratio and purity of the lipid components, including the ionizable lipid this compound, helper lipids, cholesterol, and PEG-lipids, are critical for the structural integrity and function of the LNPs.[3][4][10]
Encapsulation Efficiency and Drug Load
The percentage of RNA encapsulated within the LNPs (encapsulation efficiency) and the total amount of RNA per particle (drug load) are crucial for determining the therapeutic dose and potency.[3][8][11]
In Vitro Potency and Toxicity
Functional assays to confirm the biological activity of the encapsulated RNA and to assess the potential cytotoxicity of the LNP formulation are essential components of quality control.
Data Presentation: Summary of Quality Control Parameters
The following table summarizes the key quality control parameters, their typical specifications for LNP-based RNA therapeutics, and the primary analytical methods used for their determination.
| Critical Quality Attribute | Typical Specification | Primary Analytical Method(s) |
| Particle Size (Z-average) | 50 - 150 nm[3][12] | Dynamic Light Scattering (DLS)[3][13][14] |
| Polydispersity Index (PDI) | < 0.2[8][15] | Dynamic Light Scattering (DLS)[3][14][15] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS)[3][16] |
| pKa | 6.0 - 6.6 (for this compound containing LNPs)[2] | TNS Assay[15] |
| Encapsulation Efficiency | > 90%[3] | RiboGreen Assay,[17] Anion-Exchange Chromatography (AEX)[18][19] |
| Total RNA Concentration | Formulation dependent | UV-Vis Spectroscopy,[14] RiboGreen Assay[17] |
| Lipid Composition & Ratio | As per formulation design | HPLC with Charged Aerosol Detector (CAD),[14] LC-MS/MS[10][12] |
| Morphology | Spherical, unilamellar vesicles | Cryogenic Transmission Electron Microscopy (Cryo-TEM)[3][17] |
| In Vitro Potency | Formulation and target dependent | Cell-based protein expression or functional assays[10][17] |
| Stability | Stable at specified storage conditions | DLS, Encapsulation Efficiency assays over time[20][21] |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Protocol for Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter (Z-average) and the breadth of the particle size distribution (PDI) of this compound LNPs.
Materials:
-
This compound LNP sample
-
1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
-
DLS instrument (e.g., Malvern Zetasizer)[13]
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation: Dilute the this compound LNP sample in filtered 1X PBS to an appropriate concentration to ensure a stable and accurate measurement, as recommended by the instrument manufacturer. A typical dilution is 1:100.[16]
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Select the appropriate dispersant properties (e.g., water or PBS).
-
Set the measurement angle to 173° (backscatter).[15]
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for at least 1 minute.
-
Perform at least three replicate measurements.[15]
-
-
Data Analysis: The instrument software will automatically calculate the Z-average particle size and the PDI based on the fluctuations in scattered light intensity.
Protocol for Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
Objective: To determine the surface charge of this compound LNPs at a specific pH.
Materials:
-
This compound LNP sample
-
Diluted PBS (e.g., 0.1X PBS) or deionized water, filtered[17]
-
ELS instrument (e.g., Malvern Zetasizer)
-
Folded capillary cells[15]
Procedure:
-
Sample Preparation: Dilute the this compound LNP sample in filtered 0.1X PBS or deionized water.[17] High ionic strength buffers can compress the electrical double layer and reduce the measured zeta potential.
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Select the appropriate dispersant.
-
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the ELS instrument.
-
Allow the sample to equilibrate.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
Protocol for Encapsulation Efficiency Determination using RiboGreen Assay
Objective: To quantify the percentage of RNA encapsulated within the this compound LNPs.
Materials:
-
This compound LNP sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution)
-
RNA standard of known concentration
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of RNA standards of known concentrations in TE buffer.
-
Sample Preparation:
-
Total RNA (Intact LNPs): Prepare two sets of dilutions of the this compound LNP sample in TE buffer.
-
Free RNA (Lysed LNPs): To one set of the LNP dilutions, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated RNA. Incubate for 10 minutes at room temperature.
-
-
RiboGreen Addition: Add the RiboGreen reagent to both the RNA standards and the LNP samples (intact and lysed) in a 96-well plate.
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
Data Analysis:
-
Calculate the concentration of RNA in the intact and lysed LNP samples using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualization of Workflows and Relationships
Experimental Workflow for LNP Quality Control
The following diagram illustrates the general workflow for the quality control of this compound LNPs.
Caption: General workflow for the quality control of this compound LNPs.
Interrelationship of LNP Quality Control Parameters
This diagram illustrates how different quality control parameters are interconnected and influence the final product's performance.
Caption: Interrelationship of key quality control parameters for LNPs.
Signaling Pathway for LNP-mediated mRNA Delivery
The following diagram illustrates a simplified signaling pathway of LNP-mediated mRNA delivery and subsequent protein expression.
Caption: Simplified pathway of LNP-mediated mRNA delivery and protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purchase this compound [nucleosyn.com]
- 3. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. Regulatory Standards for mRNA Lipid Nanoparticle Use [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. kinampark.com [kinampark.com]
- 13. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 14. blog.curapath.com [blog.curapath.com]
- 15. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 16. news-medical.net [news-medical.net]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Correlating Stability-Indicating Biochemical and Biophysical Characteristics with In Vitro Cell Potency in mRNA LNP Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for ATX-002
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the storage, handling, and application of ATX-002, an ionizable cationic lipid designed for the efficient delivery of RNA therapeutics.
Introduction to this compound
This compound is a novel ionizable cationic lipid that is a key component of the LUNAR® lipid nanoparticle (LNP) delivery platform. Its unique chemical structure allows for the effective encapsulation of RNA molecules, such as siRNA and mRNA, into lipid nanoparticles. At an acidic pH, this compound is protonated and positively charged, facilitating the electrostatic binding of negatively charged RNA. Upon entering a cell and encountering the acidic environment of the endosome, this compound becomes protonated again, which is thought to disrupt the endosomal membrane and release the RNA payload into the cytoplasm[1]. This mechanism of action makes this compound a valuable tool for in vivo gene silencing and protein expression applications.
Storage and Handling Conditions
Proper storage and handling of this compound are critical to maintain its stability and performance. Below are the recommended conditions based on manufacturer guidelines.
Quantitative Storage Recommendations
| Form | Storage Temperature | Shelf Life |
| Pure Form (Oil) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
It is recommended to aliquot the solution upon preparation to avoid multiple freeze-thaw cycles.
Handling Guidelines
-
Appearance : this compound is a light yellow to yellow oil.
-
Solubility : It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL, which may require warming and sonication to fully dissolve.
-
Hygroscopicity : DMSO is hygroscopic. For optimal results, use freshly opened DMSO for preparing this compound solutions.
-
Shipping : this compound is typically shipped at room temperature in the continental United States; shipping conditions may vary for other locations.
Mechanism of Action: Cellular Uptake and Endosomal Escape
The following diagram illustrates the proposed mechanism by which this compound-containing lipid nanoparticles deliver their RNA cargo into the cytoplasm of a target cell.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ATX-002 LNP Size and Polydispersity
Welcome to the technical support center for the optimization of ATX-002 Lipid Nanoparticles (LNPs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to precisely control LNP size and polydispersity, which are critical quality attributes for effective therapeutic delivery.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the target size and polydispersity index (PDI) for this compound LNPs?
A1: For most systemic drug delivery applications, the target size for LNPs is typically between 80 and 100 nm.[5] This size range is optimal for cellular uptake and biodistribution.[4][6][7] The Polydispersity Index (PDI) should ideally be below 0.2, indicating a narrow and uniform size distribution, which is crucial for consistent performance and reproducibility.[5][8]
Q2: Which formulation and process parameters have the most significant impact on this compound LNP size?
A2: Both formulation components and manufacturing process parameters critically influence LNP size.[4][9] Key factors include:
-
Lipid Composition: The molar ratio of the lipids, especially the PEG-lipid, significantly affects particle size. Increasing the concentration of PEGylated lipids tends to reduce LNP size.[1][10][11]
-
Microfluidic Process Parameters: When using microfluidic synthesis, the Flow Rate Ratio (FRR) of the aqueous phase to the lipid-ethanol phase and the Total Flow Rate (TFR) are dominant factors.[2][12] Generally, a higher FRR and a higher TFR result in smaller LNPs.[2][12]
-
N/P Ratio: The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid cargo (N/P ratio) can also influence LNP size and encapsulation efficiency.[2][10]
Q3: How does the this compound LNP composition affect stability and prevent aggregation?
A3: The composition is fundamental to LNP stability.[13]
-
PEG-Lipid: The inclusion of a PEGylated lipid on the LNP surface provides steric hindrance, which prevents particles from aggregating.[1][14]
-
Helper Lipids: Phospholipids (like DSPC) and cholesterol are crucial "helper" lipids that provide structural integrity and stability to the lipid bilayer.[1][2][13]
-
Zeta Potential: A slightly negative surface charge (zeta potential) at neutral pH can lead to electrostatic repulsion between particles, further preventing aggregation.[1]
-
Storage Buffer: The choice of buffer is critical. Buffers like phosphate-buffered saline (PBS) can experience significant pH shifts during freeze-thaw cycles, which may induce aggregation.[14] Using cryoprotectants like sucrose can also minimize aggregation during freezing.[14]
Q4: What is the recommended method for accurately measuring the size and PDI of this compound LNPs?
A4: The standard and most widely accepted method for measuring LNP size and PDI is Dynamic Light Scattering (DLS) .[15][16][17] DLS analyzes the fluctuations in light scattered by the particles undergoing Brownian motion to determine their size distribution.[16] For higher resolution and more detailed analysis of different particle populations within a sample, Multi-Angle Dynamic Light Scattering (MADLS) is recommended.[15][17] It is crucial to ensure proper sample preparation and dilution to obtain accurate and reproducible results.[16]
Troubleshooting Guide
Problem 1: My this compound LNPs are consistently too large (>120 nm).
This is a common issue that can often be resolved by adjusting process and formulation parameters.
Logical Troubleshooting Flow for Large LNP Size
Caption: Troubleshooting logic for oversized LNPs.
Detailed Solutions:
| Parameter | Recommended Action | Rationale |
| Flow Rate Ratio (FRR) | Increase the ratio of the aqueous buffer flow rate to the lipid-ethanol flow rate (e.g., from 3:1 to 5:1). | A higher FRR accelerates the dilution of ethanol, leading to more rapid lipid precipitation and the formation of smaller particles.[2] |
| Total Flow Rate (TFR) | Increase the combined flow rate of both phases while maintaining the FRR. | Higher TFR enhances the mixing kinetics and shear forces within the microfluidic channels, resulting in smaller, more uniform LNPs.[2][12] |
| Lipid Concentration | Decrease the total concentration of lipids in the ethanol phase. | A lower lipid concentration can reduce the particle size by altering the self-assembly process. |
| PEG-Lipid Content | Increase the molar percentage of the PEG-lipid in the formulation (e.g., from 0.5% to 1.5%). | PEG-lipids help control particle size during formation and prevent aggregation. Studies show that even small increases can significantly reduce LNP diameter.[1][10][11] |
Table 1: Effect of Process Parameters on this compound LNP Size & PDI (Example Data)
| Run ID | FRR (Aq:Org) | TFR (mL/min) | Avg. Size (nm) | PDI |
|---|---|---|---|---|
| ATX-01 | 3:1 | 2 | 135 | 0.21 |
| ATX-02 | 5:1 | 2 | 105 | 0.15 |
| ATX-03 | 3:1 | 12 | 95 | 0.12 |
| ATX-04 | 5:1 | 12 | 82 | 0.09 |
Problem 2: The Polydispersity Index (PDI) of my this compound LNPs is too high (>0.2).
A high PDI indicates a heterogeneous population of nanoparticles, which is undesirable for clinical applications.
Logical Troubleshooting Flow for High PDI
Caption: Troubleshooting logic for high PDI.
Detailed Solutions:
| Parameter/Factor | Recommended Action | Rationale |
| Mixing Efficiency | Increase the Total Flow Rate (TFR). | A higher TFR leads to more rapid and homogeneous mixing, which is essential for producing a monodisperse population of LNPs.[2] |
| Reagent Quality | Use high-purity lipids and fresh, high-quality solvents. Filter both lipid and aqueous solutions through a 0.22 µm filter before use. | Impurities can interfere with the self-assembly process, leading to a wider size distribution. |
| Downstream Processing | Immediately after formation, dilute the LNP solution with the aqueous buffer or proceed to a purification step like dialysis or tangential flow filtration (TFF). | Rapidly reducing the ethanol concentration post-mixing "locks in" the particle size and prevents aggregation or fusion, which can increase PDI. |
| System Check | Ensure the microfluidic device or mixing apparatus is free of clogs and that fluid delivery is pulseless and stable. | Inconsistent flow can lead to poor mixing and a broad size distribution. |
Problem 3: My this compound LNPs are aggregating over time in storage.
LNP aggregation is a critical stability issue that can compromise therapeutic efficacy and safety.
Detailed Solutions:
| Factor | Recommended Action | Rationale |
| Formulation pH | Ensure the final formulation buffer pH is neutral (around 7.4). | At neutral pH, the ionizable lipids are close to neutrally charged, which can reduce aggregation that might occur at lower pH where they are more positively charged.[14] |
| Ionic Strength | Avoid excessively high ionic strength in the final formulation buffer. | High salt concentrations can screen the surface charge of the LNPs, reducing electrostatic repulsion and promoting aggregation.[4][14] |
| PEG-Lipid Density | Ensure an adequate molar percentage of PEG-lipid (typically 1-2 mol%). | The PEG layer provides a steric barrier that is the primary defense against aggregation.[1][14] |
| Storage Conditions | Store LNPs at recommended temperatures (e.g., 2-8°C or frozen at -70°C). If freezing, include a cryoprotectant like sucrose or trehalose. | Freeze-thaw cycles are a major stressor that can induce aggregation. Cryoprotectants help protect the LNPs during this process.[14] |
Experimental Protocols
Protocol 1: this compound LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.
Workflow for LNP Formulation and Optimization
Caption: Standard workflow for LNP synthesis and characterization.
Materials:
-
This compound Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid
-
Ethanol (100%, molecular grade)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Aqueous Buffer: 50 mM Citrate buffer, pH 4.0
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr) and microfluidic cartridge
Procedure:
-
Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to achieve a final total lipid concentration of 10-25 mg/mL.
-
Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) at the required concentration to achieve the target N/P ratio.
-
System Setup: Prime the microfluidic system with ethanol and the aqueous buffer to ensure bubble-free lines.
-
Formulation: Load the lipid-ethanol solution and the aqueous nucleic acid solution into their respective syringes. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument. For example, a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate Mixing: Start the pumps. The two solutions will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and LNP self-assembly.
-
Collection: Collect the nascent LNP solution exiting the device outlet.
-
Downstream Processing: Immediately dilute the collected sample with PBS (pH 7.4) or proceed to dialysis against PBS (pH 7.4) for at least 4 hours to remove ethanol and raise the pH.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Characterization: Analyze the final product for size, PDI, and encapsulation efficiency.
Protocol 2: Size and PDI Measurement by Dynamic Light Scattering (DLS)
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 15-20 minutes.
-
Sample Preparation: Dilute the final LNP formulation in filtered PBS (pH 7.4). The dilution factor will depend on the LNP concentration and instrument sensitivity; a typical starting point is a 1:50 or 1:100 dilution. The goal is to achieve a derived count rate within the instrument's optimal range.
-
Measurement:
-
Transfer approximately 50-100 µL of the diluted sample into a clean cuvette, ensuring no bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software (e.g., dispersant viscosity and refractive index for water, material refractive index for lipids).
-
Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C) for 1-2 minutes.
-
Perform the measurement. Typically, this involves 3-5 replicate runs.
-
-
Data Analysis:
-
The software will generate a report containing the Z-average diameter (mean size) and the Polydispersity Index (PDI).
-
Examine the quality of the data. The correlation function should show a smooth decay.
-
Record the Z-average and PDI values. For a good formulation, the Z-average should be within the target range (e.g., 80-100 nm) and the PDI should be below 0.2.[5]
-
References
- 1. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 2. precigenome.com [precigenome.com]
- 3. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wyatt.com [wyatt.com]
- 7. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 10. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fluidimaging.com [fluidimaging.com]
- 15. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 16. allanchem.com [allanchem.com]
- 17. Enhanced Characterization of LNP with Multi-Angle Dynamic Light Scattering (MADLS) | Malvern Panalytical [malvernpanalytical.com]
ATX-002 In Vivo Transfection Reagent: Technical Support Center
Welcome to the technical support center for the ATX-002 In Vivo Transfection Reagent. This guide is designed to help researchers, scientists, and drug development professionals optimize their in vivo experiments and troubleshoot common issues to achieve maximal transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound reagent-to-nucleic acid ratio for in vivo delivery?
A1: The optimal ratio of this compound to your nucleic acid (e.g., mRNA, siRNA) is critical for achieving high transfection efficiency and minimizing toxicity. While the ideal ratio can be cell-type and target-organ dependent, a good starting point for optimization is a weight-to-weight ratio of 10:1 to 20:1 (this compound:nucleic acid). We recommend performing a dose-response experiment to determine the optimal ratio for your specific application.[1][2]
Q2: What is the recommended particle size and polydispersity index (PDI) for this compound complexes?
A2: For effective in vivo delivery, the hydrodynamic diameter of the this compound/nucleic acid complexes should ideally be between 50 nm and 150 nm. A polydispersity index (PDI) below 0.2 is recommended to ensure a homogenous population of nanoparticles, which can lead to more consistent and reproducible results.[1][2] Particles smaller than 20 nm may be rapidly cleared by the kidneys, while larger particles can be taken up by the reticuloendothelial system (RES), reducing targeting to the desired tissue.[2]
Q3: Can I use serum-containing media during the formation of this compound/nucleic acid complexes?
A3: No, it is crucial to form the this compound/nucleic acid complexes in a serum-free medium.[3][4][5][6] Serum proteins can interfere with the complex formation, leading to aggregation and reduced transfection efficiency. Once the complexes are formed (typically after a 15-30 minute incubation), they can be diluted in a larger volume of serum-containing medium for injection.
Q4: How long after injection can I expect to see gene expression or knockdown?
A4: The kinetics of gene expression or knockdown will depend on the type of nucleic acid delivered and the target tissue. For mRNA-mediated protein expression, you can typically detect the protein within 6-24 hours post-injection, with peak expression often observed between 24 and 48 hours.[7] For siRNA-mediated knockdown, a reduction in mRNA levels can be observed as early as 24 hours, with protein-level changes becoming apparent between 48 and 72 hours.[7]
Troubleshooting Guide
Below are common issues encountered during in vivo transfection experiments with this compound, along with potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency | Suboptimal this compound:nucleic acid ratio. | Perform a titration experiment to determine the optimal ratio (e.g., 5:1, 10:1, 15:1, 20:1 w/w).[7] |
| Poor quality of nucleic acid. | Ensure your nucleic acid is of high purity and integrity. For DNA, an A260/A280 ratio of ~1.8 is recommended. Run a gel to check for degradation.[3][5] | |
| Incorrect particle size or PDI. | Verify the size and PDI of your complexes using Dynamic Light Scattering (DLS). Optimize formulation parameters (e.g., mixing speed, temperature) if necessary.[1] | |
| Complexes formed in the presence of serum. | Always use serum-free medium for complex formation.[3][4][5][6] | |
| Suboptimal route of administration for the target organ. | Research the most effective injection route (e.g., intravenous, intraperitoneal, subcutaneous) for your target tissue. | |
| High Toxicity or Animal Mortality | This compound dose is too high. | Reduce the total dose of the this compound/nucleic acid complex administered. |
| High levels of endotoxin in the nucleic acid preparation. | Use endotoxin-free purification kits for your nucleic acid.[3] | |
| Rapid injection leading to adverse events. | Administer the injection slowly and monitor the animal for any immediate adverse reactions. | |
| Immune response to the delivery vehicle or nucleic acid. | Consider using modified nucleic acids (e.g., with modified bases) to reduce immunogenicity. | |
| Inconsistent Results Between Experiments | Variation in complex formation protocol. | Standardize the incubation time, temperature, and mixing procedure for complex formation.[4] |
| Changes in cell confluency or animal age/weight. | Use animals of a consistent age and weight range. If performing ex vivo transfection, ensure cell confluency is consistent.[3][7] | |
| Degradation of this compound or nucleic acid. | Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound/mRNA Complexes for Intravenous Injection
-
Dilution of mRNA: Dilute the desired amount of mRNA in a sterile, serum-free buffer (e.g., citrate buffer, pH 4.0) to a final concentration of 0.1 mg/mL.
-
Dilution of this compound: In a separate tube, dilute the this compound reagent in the same serum-free buffer to a concentration that will result in the desired final ratio when mixed with the mRNA solution.
-
Complex Formation: Add the diluted this compound reagent to the diluted mRNA solution dropwise while gently vortexing. The final volume should be such that the desired dose can be administered in a reasonable injection volume (e.g., 100-200 µL for a mouse).
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
Administration: Administer the freshly prepared complexes to the animal via intravenous injection (e.g., tail vein).
Protocol 2: Assessment of In Vivo Transfection Efficiency using Luciferase Reporter Gene
-
Animal Dosing: Prepare and inject this compound/Luciferase mRNA complexes as described in Protocol 1.
-
Tissue Harvest: At the desired time point (e.g., 24 hours post-injection), humanely euthanize the animal and harvest the target organ(s).
-
Tissue Lysis: Homogenize the harvested tissue in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Luciferase Assay: Perform a luciferase assay on the tissue lysate according to the manufacturer's instructions.
-
Data Analysis: Quantify the luciferase activity and normalize it to the total protein concentration in the lysate.
Visual Guides
Caption: Workflow for this compound in vivo transfection.
References
- 1. precigenome.com [precigenome.com]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. genscript.com [genscript.com]
- 7. yeasenbio.com [yeasenbio.com]
Technical Support Center: ATX-002 Synthesis and Purification
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of ATX-002, a novel kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Phase
Question: My final synthesis step is showing low yield (<30%). What are the common causes and how can I improve it?
Answer:
Low yield in the final coupling step of the this compound synthesis is a common issue. The primary causes are often related to reagent stability, reaction conditions, or the presence of impurities in the starting materials.
-
Reagent Degradation: The palladium catalyst is sensitive to air and moisture. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Incorrect Stoichiometry: Precisely measure all reactants. An excess of the boronic acid derivative (1.2 equivalents) is recommended to drive the reaction to completion.
-
Sub-optimal Temperature: The reaction temperature is critical. A temperature of 90°C is optimal. Lower temperatures can lead to an incomplete reaction, while higher temperatures may cause degradation of the product.
Troubleshooting Steps:
-
Verify Starting Material Purity: Use HPLC to confirm the purity of your starting materials before beginning the reaction.
-
Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands. While Pd(dppf)Cl2 is recommended, other catalysts may provide better yields with your specific setup.
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.
Purification Phase
Question: I am observing a persistent impurity with a similar retention time to this compound during reverse-phase HPLC purification. How can I resolve this?
Answer:
Co-elution of impurities is a frequent challenge in the purification of this compound. This is often due to a structurally similar byproduct formed during synthesis.
-
Impurity Identity: The most common co-eluting impurity is the deborylated starting material.
-
Resolution Strategy: Modifying the HPLC method can improve separation.
Recommended Actions:
-
Gradient Modification: Employ a shallower acetonitrile gradient. A reduction from a 1%/minute to a 0.5%/minute gradient increase can often resolve closely eluting peaks.
-
Alternative Stationary Phase: If gradient modification is insufficient, switch to a different stationary phase. A phenyl-hexyl column often provides alternative selectivity compared to a standard C18 column.
-
pH Adjustment: Adjusting the pH of the mobile phase can alter the ionization state of both this compound and the impurity, potentially improving separation. A screening of pH values from 3.0 to 5.0 is recommended.
Table 1: Comparison of HPLC Purification Methods for this compound
| Parameter | Method A (Standard) | Method B (Optimized) | Method C (Alternative Phase) |
| Column | C18, 5 µm | C18, 5 µm | Phenyl-Hexyl, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 10 min | 30-65% B in 20 min | 5-95% B in 10 min |
| Resolution (this compound/Impurity) | 0.8 | 1.6 | 2.1 |
| Purity Achieved | 92.5% | 98.9% | 99.2% |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the optimal reaction time for the final coupling step?
-
A1: The reaction should be monitored by HPLC every 2 hours. It is typically complete within 8-12 hours. Over-extending the reaction time can lead to the formation of degradation products.
-
-
Q2: Can I use a different base for the coupling reaction?
-
A2: While potassium carbonate is recommended, other inorganic bases like cesium carbonate can be used. Organic bases are generally not effective.
-
Purification
-
Q3: What is the solubility of this compound?
-
A3: this compound is poorly soluble in water but has good solubility in DMSO, DMF, and methanol. For HPLC, a DMSO/Methanol co-solvent system is recommended for sample preparation.
-
-
Q4: How should I store purified this compound?
-
A4: Lyophilized this compound powder should be stored at -20°C and protected from light. Solutions in DMSO can be stored at -80°C for up to 6 months.
-
Experimental Protocols & Visualizations
Protocol 1: Final Suzuki Coupling Step for this compound Synthesis
-
To a dried flask under an Argon atmosphere, add the aryl bromide intermediate (1.0 eq), the boronic acid derivative (1.2 eq), and potassium carbonate (2.5 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Bubble Argon through the mixture for 15 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Heat the reaction mixture to 90°C and stir for 8-12 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Reverse-Phase HPLC Purification of this compound
-
Dissolve the crude this compound in a minimal amount of DMSO, then dilute with methanol to the desired concentration.
-
Equilibrate the C18 column with 95% Mobile Phase A (0.1% Formic Acid in Water) and 5% Mobile Phase B (Acetonitrile).
-
Inject the sample onto the column.
-
Run a gradient of 30% to 65% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 254 nm.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and lyophilize to obtain pure this compound.
This compound Hypothetical Mechanism of Action
This compound is designed as a competitive inhibitor of the kinase XYZ, which is a key component in the hypothetical "Growth Factor Signaling Pathway" implicated in certain cancers. By blocking the ATP binding site of Kinase XYZ, this compound prevents the phosphorylation of its downstream target, Protein ABC, thereby inhibiting cell proliferation.
ATX-002 Formulation Variability and Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and control of ATX-002 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an ionizable cationic lipid used for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics.[1] Its key feature is its ionizable nature; it is positively charged at an acidic pH, which facilitates the encapsulation of negatively charged RNA molecules, and becomes neutral at physiological pH.[1]
| Property | Value | Reference |
| Calculated pKa (c-pKa) | 8.68 | [1] |
| Measured pKa | 6.03 | [1] |
| Appearance | Oil | [1] |
| Color | Light yellow to yellow | [1] |
| Molecular Weight | 681.06 g/mol | [1] |
| Formula | C39H72N2O5S | [1] |
Q2: What is a typical formulation composition for this compound LNPs?
A common formulation involves a mixture of four lipid components: an ionizable lipid (this compound), a phospholipid, cholesterol, and a PEGylated lipid. These components are mixed in precise ratios to form stable nanoparticles.[2]
| Component | Molar Ratio (%) |
| Ionizable Lipid (e.g., SM-102) | 48 |
| Phospholipid (e.g., DOPE) | 10 |
| Cholesterol | 40 |
| PEG-Lipid (e.g., C14-PEG-2000) | 2 |
Q3: How should this compound be stored?
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it should be kept at -20°C in its pure form for up to 3 years. If in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guides
Issue 1: Low mRNA Encapsulation Efficiency
Q: My mRNA encapsulation efficiency is below the expected >90%. What are the possible causes and solutions?
A: Low encapsulation efficiency can stem from several factors related to both the mRNA and the formulation process.
| Possible Cause | Recommended Solution |
| mRNA Degradation | Ensure an RNase-free working environment. Use RNase-free tips, tubes, and reagents.[3] |
| Incorrect N:P Ratio | The ratio of protonatable nitrogen (N) in this compound to anionic phosphate groups (P) in mRNA is critical. An N:P ratio of approximately 5-6 is often a good starting point.[3] |
| Suboptimal Mixing | Ensure rapid and homogenous mixing of the lipid and aqueous phases. Microfluidic systems can provide better control over mixing and improve encapsulation.[4][5] |
Issue 2: LNP Aggregation and Instability
Q: I'm observing aggregation of my this compound LNPs, leading to a high Polydispersity Index (PDI). How can I resolve this?
A: LNP aggregation is a common issue that can affect stability and performance.
| Possible Cause | Recommended Solution |
| Inadequate PEGylation | The PEG-lipid component is crucial for preventing aggregation. Ensure the correct molar ratio of PEG-lipid in your formulation. |
| Improper Storage | Store the final LNP formulation at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Buffer Composition | The choice of buffer and its ionic strength can influence LNP stability. Use a buffer appropriate for LNP storage, such as phosphate-buffered saline (PBS). |
Issue 3: Low Transfection Efficiency
Q: My this compound LNPs show low transfection efficiency in vitro. What steps can I take to improve it?
A: Low transfection efficiency can be due to issues with the LNPs, the cells, or the experimental protocol.
| Possible Cause | Recommended Solution |
| Poor Endosomal Escape | The formulation of the LNP, particularly the ionizable lipid, is key for endosomal escape. Ensure the this compound quality is high and the formulation is optimized. |
| Cell Health and Confluency | Use healthy, low-passage number cells. Transfect when cells are at 70-90% confluency.[6] |
| Incorrect LNP Dosage | Titrate the amount of LNP added to the cells to find the optimal concentration that balances transfection efficiency with cell viability. |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, phospholipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
-
Preparation of mRNA Aqueous Solution:
-
Dilute the mRNA to the target concentration in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic system with two syringe pumps.
-
Load the lipid solution into one syringe and the mRNA solution into the other.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
Dialyze the collected LNP solution against PBS to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNP solution using centrifugal filters.[7]
-
-
Sterilization:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Protocol 2: Characterization of this compound LNPs
This protocol outlines the key characterization steps for this compound LNPs.
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the Z-average particle size and PDI. A PDI value below 0.2 is generally considered acceptable.[8]
-
-
Zeta Potential Measurement:
-
Determine the surface charge of the LNPs using Electrophoretic Light Scattering (ELS).
-
-
mRNA Encapsulation Efficiency Quantification:
-
Use a RiboGreen assay to quantify the amount of encapsulated mRNA.[]
-
Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.
-
Visualizations
Caption: Workflow for this compound LNP Formulation and Characterization.
Caption: Troubleshooting Guide for Low Transfection Efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Applications and Challenges of Lipid Nanoparticles | Biopharma PEG [biochempeg.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3p-instruments.com [3p-instruments.com]
Technical Support Center: Optimizing ATX-002 Performance with Helper Lipids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of helper lipids on the performance of ATX-002-based lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the role of helper lipids in an this compound LNP formulation?
Helper lipids are essential structural components of lipid nanoparticles that work in conjunction with the ionizable cationic lipid, this compound, to ensure the stability and efficacy of the formulation. Their primary roles include:
-
Structural Integrity: Helper lipids, such as phospholipids and cholesterol, contribute to the formation and maintenance of the LNP's lipid bilayer structure.[1]
-
Stability: They enhance the stability of the nanoparticles during storage and in biological environments. Cholesterol, in particular, helps to fill gaps between lipid molecules, increasing rigidity and reducing the premature leakage of the encapsulated nucleic acid cargo.
-
Endosomal Escape: The composition of helper lipids can influence the ability of the LNP to fuse with the endosomal membrane after cellular uptake, which is a critical step for releasing the nucleic acid payload into the cytoplasm.[2]
-
Modulation of Biophysical Properties: The choice and ratio of helper lipids can impact the size, charge, and polydispersity of the LNPs.
Q2: Which helper lipids are commonly used with ionizable lipids like this compound?
Commonly used helper lipids in LNP formulations include:
-
Phospholipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is frequently used to provide a stable bilayer structure. Other phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have also been investigated for their effects on LNP stability and fusogenicity.[3][4][5]
-
Sterols: Cholesterol is a critical component that enhances membrane rigidity and stability.[6]
Q3: How does the molar ratio of this compound to helper lipids affect LNP performance?
The molar ratio of the ionizable lipid (this compound) to the helper lipids (e.g., DSPC and cholesterol) is a critical quality attribute that significantly influences the physicochemical properties and biological activity of the LNPs.[1] Optimizing this ratio is crucial for:
-
Encapsulation Efficiency: The amount of this compound directly impacts the capacity of the LNP to encapsulate negatively charged nucleic acids.
-
Particle Size and Polydispersity: The relative proportions of the lipid components affect the self-assembly process and, consequently, the size and uniformity of the resulting nanoparticles.
-
In Vivo Efficacy: The balance between the ionizable lipid and helper lipids can influence the biodistribution and transfection efficiency of the LNP in vivo.
While specific optimal ratios for every application may vary, a common starting point for LNP formulations is a molar ratio of approximately 50% ionizable lipid, 10% phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of this compound based LNPs, with a focus on the role of helper lipids.
| Issue | Potential Cause Related to Helper Lipids | Troubleshooting Steps |
| Low Encapsulation Efficiency (<90%) | Suboptimal this compound to Helper Lipid Ratio: An insufficient amount of the ionizable lipid this compound relative to the helper lipids can lead to inefficient complexation with the nucleic acid payload. | Systematically vary the molar percentage of this compound while adjusting the helper lipid content. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | Improper Helper Lipid Composition: The choice of phospholipid can affect particle size. For instance, using a lipid with a different acyl chain length or headgroup may alter the packing of the lipids. Incorrect Cholesterol Content: The amount of cholesterol can influence the curvature and rigidity of the lipid bilayer, thereby affecting particle size.[6] | Screen different phospholipids (e.g., DSPC, DOPC, DOPE) to assess their impact on particle size and PDI.[4] Titrate the molar percentage of cholesterol in the formulation. Studies have shown that both increasing and decreasing cholesterol from an optimal level can lead to larger particles.[6] |
| Poor In Vitro Transfection Efficiency | Inefficient Endosomal Escape: The helper lipid composition plays a role in the fusogenicity of the LNP with the endosomal membrane. Some helper lipids, like DOPE, are known to promote endosomal escape more effectively than others in certain formulations.[5] LNP Instability in Culture Media: The balance of helper lipids can affect the stability of the LNPs in the presence of serum proteins, potentially leading to aggregation or premature release of the payload. | Consider replacing or supplementing DSPC with a more fusogenic lipid like DOPE. However, this may impact stability and should be evaluated carefully. Assess the stability of the LNPs in your specific cell culture medium over time using Dynamic Light Scattering (DLS). |
| Low In Vivo Efficacy Despite Good In Vitro Results | Suboptimal LNP Stability In Vivo: The helper lipid composition that is optimal for in vitro transfection may not provide sufficient stability in the bloodstream, leading to rapid clearance or degradation. DSPC is often chosen for its ability to form more stable and rigid LNPs suitable for in vivo applications.[4] Altered Biodistribution: The surface properties of the LNP, influenced by the helper lipids, can affect its interaction with plasma proteins and subsequent biodistribution. | Formulations containing DSPC have been shown to have better storage stability, which can be a predictor of in vivo performance.[4] If using more fusogenic lipids like DOPE, consider the potential trade-off between endosomal escape and in vivo stability. It is crucial to perform in vivo studies to determine the optimal formulation for a specific application, as in vitro results may not always be predictive.[7] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
Materials:
-
This compound
-
DSPC (or other phospholipid)
-
Cholesterol
-
DMG-PEG 2000 (or other PEGylated lipid)
-
Ethanol (anhydrous)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Nucleic acid (mRNA or siRNA) in citrate buffer
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% cholesterol, 1.5% DMG-PEG 2000) in an ethanol-based solution.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the target concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio (aqueous:organic) typically to 3:1.
-
Initiate the mixing process at a defined total flow rate. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Downstream Processing:
-
Collect the LNP suspension.
-
Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis to remove ethanol and raise the pH to a neutral level (e.g., PBS, pH 7.4).
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
LNP Characterization
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration. Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI.
b) Encapsulation Efficiency Determination:
-
Technique: RiboGreen Assay (or similar nucleic acid quantification assay)
-
Procedure:
-
Measure the total amount of nucleic acid in the LNP formulation by adding a surfactant (e.g., Triton X-100) to disrupt the nanoparticles and release the encapsulated nucleic acid. Quantify using the RiboGreen assay.
-
Measure the amount of free (unencapsulated) nucleic acid in the LNP sample (without surfactant). This may require separating the LNPs from the solution (e.g., via spin columns).
-
Calculate the encapsulation efficiency (%EE) as: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Troubleshooting Logic for this compound LNP Formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ATX-002: A Comparative Guide to Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics has been revolutionized by the development of effective delivery systems, with ionizable lipids playing a pivotal role. These specialized lipids are critical components of lipid nanoparticles (LNPs), which encapsulate and protect delicate mRNA molecules, facilitating their entry into cells and subsequent protein expression. Among the diverse array of ionizable lipids, ATX-002 has emerged as a significant player, particularly within the LUNAR® lipid nanoparticle platform.
This guide provides a comparative overview of this compound against other widely used ionizable lipids, including DLin-MC3-DMA, SM-102, and ALC-0315. While direct head-to-head comparative studies for mRNA delivery involving this compound are not extensively available in the public domain, this document synthesizes the existing data on its properties and performance, alongside comparative data for other key lipids, to offer a valuable resource for researchers in the field.
Physicochemical Properties of Ionizable Lipids
The efficacy of an ionizable lipid is intrinsically linked to its physicochemical properties, most notably its pKa. The pKa determines the lipid's charge state at different pH levels, a critical factor for both mRNA encapsulation during formulation at acidic pH and for endosomal escape within the cell. A pKa value in the range of 6.0-7.0 is generally considered optimal for efficient mRNA delivery.
| Ionizable Lipid | Measured pKa | Developer/Associated Platform | Key Features |
| This compound | 6.03[1][2] | Arcturus Therapeutics (LUNAR®) | Biodegradable backbone[3] |
| DLin-MC3-DMA | ~6.44 | Alnylam Pharmaceuticals | Clinically validated for siRNA delivery (Onpattro®) |
| SM-102 | ~6.7 | Moderna | Used in the Moderna COVID-19 vaccine |
| ALC-0315 | Not publicly available | Pfizer/BioNTech | Used in the Pfizer-BioNTech COVID-19 vaccine |
LNP Formulation and Characteristics
The composition of the lipid nanoparticle is a crucial determinant of its stability, size, and efficiency in delivering its mRNA payload. A typical LNP formulation consists of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time.
Based on available literature, a representative formulation for an ATX-based LUNAR® nanoparticle for mRNA delivery is as follows:
| Component | Molar Percentage |
| Ionizable Lipid (ATX) | 50%[3] |
| DSPC | 7%[3] |
| Cholesterol | 40%[3] |
| DMG-PEG | 3%[3] |
Note: The specific ATX lipid in this formulation is not explicitly identified as this compound in the source.
Directly comparative data on the physicochemical characteristics of LNPs formulated with this compound versus other ionizable lipids using the same mRNA and formulation process is limited. However, studies comparing DLin-MC3-DMA, SM-102, and ALC-0315 provide insights into the expected performance of these established lipids.
In Vivo Performance
A study utilizing the LUNAR® platform with this compound for the delivery of siRNA targeting Factor VII (FVII) in mice demonstrated a 63% knockdown in FVII levels[1][2]. For mRNA delivery, a study using a LUNAR® formulation with an ATX lipid for Factor IX mRNA in mice showed successful protein replacement therapy[3].
Comparative studies of other ionizable lipids for mRNA delivery have shown varying levels of efficacy. For instance, some studies have indicated that LNPs formulated with SM-102 and ALC-0315 can lead to higher levels of protein expression compared to those with DLin-MC3-DMA.
It is important to note that in vivo performance is highly dependent on the specific LNP formulation, the mRNA sequence, the animal model, and the route of administration. Therefore, direct comparisons should be interpreted with caution in the absence of head-to-head studies.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments in the evaluation of ionizable lipids for mRNA delivery.
LNP Formulation (Microfluidic Mixing)
A common method for LNP formulation involves rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.
Caption: LNP formulation workflow using microfluidics.
In Vivo Evaluation of mRNA Delivery
The in vivo efficacy of LNP-mRNA formulations is typically assessed by measuring the expression of the protein encoded by the mRNA in a relevant animal model.
References
A Head-to-Head Comparison of Ionizable Lipids for siRNA Delivery: ATX-002 vs. DLin-MC3-DMA
In the rapidly advancing field of RNA therapeutics, the choice of a delivery vehicle is paramount to achieving potent and specific gene silencing. Among the leading platforms are lipid nanoparticles (LNPs), which depend critically on the efficacy of their ionizable lipid component. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: ATX-002, a key component of the LUNAR® delivery platform, and the widely utilized DLin-MC3-DMA (MC3).
This comparison is intended for researchers, scientists, and professionals in drug development, offering a clear perspective on the performance, formulation, and mechanisms of these two critical delivery agents.
At a Glance: Key Physicochemical Properties
Both this compound and DLin-MC3-DMA are ionizable aminolipids designed to be near-neutral at physiological pH and become positively charged within the acidic environment of the endosome, a crucial property for endosomal escape. Their pKa values are central to their in vivo activity, with an optimal range generally considered to be between 6.2 and 6.5 for efficient hepatic gene silencing.[1]
| Property | This compound | DLin-MC3-DMA |
| Measured pKa | 6.03[2] | 6.44[1] |
| Chemical Class | Proprietary ionizable aminolipid | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
| Key Feature | Component of LUNAR® platform; designed with a biodegradable lipid backbone.[3][4] | Gold standard for hepatic siRNA delivery; used in the first FDA-approved siRNA LNP therapeutic.[5] |
In Vivo Efficacy: A Direct Comparison of Gene Silencing
The ultimate measure of an ionizable lipid's effectiveness is its ability to deliver its nucleic acid payload and effect gene silencing in a living organism. Direct comparative studies are invaluable for making informed decisions in drug development.
Factor VII Silencing in Mice
The silencing of coagulation Factor VII (FVII) in mice is a standard benchmark for evaluating the in vivo potency of LNP formulations targeting the liver. A pivotal study directly compared the efficacy of an ATX-lipid-based LUNAR® formulation against a DLin-MC3-DMA-based formulation for siRNA-mediated knockdown of FVII.
The results demonstrated a significant potency advantage for the ATX lipid. At a single intravenous dose of 0.3 mg/kg, the LUNAR® formulation achieved up to 97% knockdown of FVII protein levels in mouse serum.[4][6] This was reported to be up to five times more efficient than the knockdown achieved by the DLin-MC3-DMA formulation at the same dose.[4][6]
In other studies, DLin-MC3-DMA has demonstrated a median effective dose (ED50) for FVII silencing in mice as low as 0.005 mg/kg .[1] While a direct ED50 for this compound is not publicly available, the superior knockdown at a 0.3 mg/kg dose suggests a highly potent profile.[4][6]
| Ionizable Lipid | Dose (siRNA) | Target Gene | Model | Efficacy Outcome |
| ATX-Lipid (LUNAR®) | 0.3 mg/kg | Factor VII | Mice | Up to 97% protein knockdown ; 5x more efficient than MC3.[4][6] |
| DLin-MC3-DMA | 0.3 mg/kg | Factor VII | Mice | Lower efficiency compared to LUNAR® at the same dose.[4][6] |
| DLin-MC3-DMA | ~0.005 mg/kg | Factor VII | Mice | ED50 (Median Effective Dose).[1] |
Experimental Methodologies
Reproducibility and understanding the context of efficacy data require a detailed look at the experimental protocols used to generate them.
General Lipid Nanoparticle (LNP) Formulation Protocol
The formulation of LNPs for both this compound and DLin-MC3-DMA typically involves a rapid mixing process, often using a microfluidic device like the NanoAssemblr, to combine an ethanolic lipid solution with an acidic aqueous buffer containing the siRNA.[4]
-
Preparation of Solutions :
-
Lipid Phase : The ionizable lipid (this compound or DLin-MC3-DMA), a phospholipid (commonly DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) are dissolved in absolute ethanol at a specific molar ratio.[4][7]
-
Aqueous Phase : The siRNA is dissolved in an acidic buffer, typically a 10-50 mM sodium citrate or acetate buffer with a pH of 3.5-4.0.[3][4] The low pH ensures the ionizable lipid's primary amine is protonated, facilitating electrostatic interaction with the negatively charged siRNA backbone.
-
-
Microfluidic Mixing :
-
The two solutions are pumped through a microfluidic cartridge at a controlled flow rate ratio (typically 3:1 aqueous to ethanol phase).[7] The rapid, controlled mixing within the microchannels leads to the self-assembly of uniform LNPs with high encapsulation efficiency.
-
-
Downstream Processing :
-
The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[4] This neutralizes the surface charge of the LNPs, which is crucial for stability and reduced toxicity in vivo.
-
The LNPs can be concentrated using centrifugal filters if necessary.
-
Specific Molar Ratios:
-
This compound (LUNAR® for siRNA) : A typical molar ratio is 58:7:33.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG2000).[7]
-
DLin-MC3-DMA : The most common molar ratio is 50:10:38.5:1.5 (DLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG2000).[8]
Mechanism of Cellular Delivery and Endosomal Escape
The efficacy of both this compound and DLin-MC3-DMA is rooted in their shared mechanism of action, which is characteristic of potent ionizable lipids.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purchase this compound [nucleosyn.com]
- 3. A lipid nanoparticle-based oligodendrocyte-specific mRNA therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dmg-peg2000.com [dmg-peg2000.com]
- 6. researchgate.net [researchgate.net]
- 7. arcturusrx.com [arcturusrx.com]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
ATX-002 Performance in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the ionizable cationic lipid ATX-002 with other industry-standard lipids for the delivery of RNA therapeutics. The data presented is collated from preclinical studies in animal models, offering insights into the efficacy of this compound within the LUNAR® lipid nanoparticle (LNP) platform.
Executive Summary
Data Presentation: In Vivo Performance Comparison
The following tables summarize the quantitative data from preclinical studies, focusing on the siRNA-mediated knockdown of Factor VII, a common benchmark for evaluating the in vivo performance of lipid nanoparticle delivery systems.
Table 1: this compound Performance in FVII Knockdown
| Lipid Nanoparticle Formulation | Ionizable Lipid | siRNA Target | Animal Model | Dose | % FVII Knockdown | Source |
| LUNAR® | This compound | Factor VII | Mice | Not Specified | 63% | [1][2] |
Note: The specific dose for the 63% knockdown was not detailed in the available source.
Table 2: Comparative In Vivo Performance of LUNAR® (ATX Lipid) vs. DLin-MC3-DMA
| Lipid Nanoparticle Formulation | Ionizable Lipid | siRNA Target | Animal Model | Dose | % FVII Knockdown | Relative Potency | Source |
| LUNAR® | ATX Lipid | Factor VII | Mice | 0.3 mg/kg | Up to 97% | ~5x more potent | [3][4] |
| Competitor LNP | DLin-MC3-DMA | Factor VII | Mice | 0.3 mg/kg | ~19.4% (calculated) | 1x | [3][4] |
Table 3: Performance of Alternative Clinically-Relevant Ionizable Lipids in FVII Knockdown
| Lipid Nanoparticle Formulation | Ionizable Lipid | siRNA Target | Animal Model | Dose | % FVII mRNA Knockdown | Source |
| LNP | ALC-0315 | Factor VII | Mice | 1 mg/kg | ~98.4% | [5] |
| LNP | DLin-MC3-DMA | Factor VII | Mice | 1 mg/kg | ~84.7% | [5] |
Note: This data is from a separate study and is provided for contextual comparison. A direct comparison with this compound was not performed in this study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LNP Formulation and In Vivo Administration for FVII Knockdown
1. LNP Formulation (Microfluidic Mixing):
-
Lipid Stock Solutions: The ionizable lipid (e.g., this compound), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio. A common ratio for LUNAR formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Aqueous Phase: The siRNA targeting Factor VII is dissolved in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing at a controlled flow rate ratio (e.g., 3:1 aqueous to organic) leads to the self-assembly of LNPs encapsulating the siRNA.
-
Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated siRNA.
2. Animal Model and Administration:
-
Animal Strain: C57BL/6 mice are commonly used for FVII knockdown studies.
-
Administration Route: The LNP-siRNA formulation is administered intravenously (i.v.) via the tail vein.
-
Dosing: Doses are typically calculated based on the amount of siRNA per kilogram of body weight (e.g., 0.3 mg/kg).
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected at specified time points post-injection (e.g., 48 hours).
-
Serum Isolation: Serum is isolated from the blood samples by centrifugation.
-
FVII Protein Quantification: The concentration of Factor VII protein in the serum is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse Factor VII.
-
Data Analysis: The percentage of FVII knockdown is calculated by comparing the FVII levels in the treated groups to a control group (e.g., treated with PBS or a non-targeting siRNA).
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo FVII knockdown and cellular mechanism of LNP-siRNA action.
Caption: Relationship between LUNAR® LNP components and performance attributes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Immunogenicity Assessment of LNP-Based mRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunogenicity of lipid nanoparticle (LNP)-based mRNA delivery systems, with a focus on contextualizing the performance of various formulations. The inherent immunogenicity of LNPs is a critical factor in the development of mRNA vaccines and therapeutics, influencing both efficacy and safety. While direct head-to-head comparative data for all formulations, including those containing the ionizable lipid ATX-002, is not always publicly available, this guide synthesizes existing data to offer a comparative perspective on key immunogenic parameters.
The Role of LNP Components in Immunogenicity
The immunogenicity of an LNP formulation is a complex interplay of its core components: the ionizable lipid, PEG-lipid, phospholipid, and cholesterol. Each component can contribute to the activation of the innate and adaptive immune systems. Ionizable lipids, in particular, are a major driver of the adjuvant effect of LNPs.[1]
Comparative Analysis of Immunogenicity
The following tables summarize quantitative data from various studies to facilitate a comparison between different LNP formulations. It is important to note that these studies were not always conducted head-to-head, and experimental conditions may vary.
Table 1: Comparison of In Vivo Expression and Humoral Immune Response of Different LNP Formulations
| LNP Formulation (Ionizable Lipid) | Payload | Animal Model | Key Findings | Reference |
| SM-102 | mRNA | Mice | - Potent in vivo expression- High immunogenicity (antigen-specific IgG) | [2],[3] |
| ALC-0315 | mRNA | Mice | - Potent in vivo expression- High immunogenicity (antigen-specific IgG)- Higher efficacy in humoral and cellular immune responses compared to MC3.[4] | [2],[3],[4] |
| Dlin-MC3-DMA (MC3) | mRNA | Mice | - Lower in vivo expression compared to SM-102 and ALC-0315- Lower immunogenicity compared to ALC-0315.[4] | [4] |
| DODMA | mRNA | Mice | - Higher in vitro antigen expression compared to SM-102-based LNPs. | [5] |
| ATX (proprietary) | pDNA | Rabbits, NHPs | - Increased neutralizing antibody response compared to unformulated pDNA.[6] | [6] |
Table 2: Comparison of Cytokine Induction by Different LNP Formulations
| LNP Formulation (Ionizable Lipid) | In Vitro/In Vivo | Cell Type/Animal Model | Cytokines Measured | Key Findings | Reference |
| DODMA-based LNP | In vitro | Mouse Splenocytes | TNF, IFN-γ, IL-6 | - Significant induction of TNF, IFN-γ, and IL-6, similar to SM-102 LNPs. | [5] |
| SM-102 | In vitro | Mouse Splenocytes | TNF, IFN-γ, IL-6 | - Significant induction of TNF, IFN-γ, and IL-6. | [5] |
| SM-102 | In vitro | Human PBMCs | IL-1β | - Higher IL-1β secretion compared to MC3 LNPs. | [1] |
| MC3 | In vitro | Human PBMCs | IL-1β | - Lower IL-1β secretion compared to SM-102 LNPs. | [1] |
| YK009-LNP | In vivo | Mice | IL-6, TNF-α, MCP-1, IL-12p70 | - Lower induction of pro-inflammatory cytokines compared to MC3-LNP. | [7] |
| MC3-LNP | In vivo | Mice | IL-6, TNF-α, MCP-1, IL-12p70 | - Higher induction of pro-inflammatory cytokines compared to YK009-LNP. | [7] |
Note on this compound: Direct, publicly available data comparing the immunogenicity of this compound-containing LNPs with other specific formulations in a head-to-head manner is limited. Arcturus Therapeutics, who utilize a proprietary "ATX" lipid in their formulations, have published data on the immunogenicity of their LNP platform for DNA vaccines, demonstrating a significant increase in neutralizing antibody titers compared to naked DNA.[6] However, a direct comparison with other LNPs using the same payload and analytical methods is not available in the provided search results.
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of LNP-mRNA
The following diagram illustrates the key signaling pathways involved in the innate immune recognition of LNP-delivered mRNA, leading to cytokine production and the initiation of an adaptive immune response.
References
- 1. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcturusrx.com [arcturusrx.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ionizable Lipids ATX-002 and SM-102 for Nucleic Acid Delivery
Physicochemical Properties
A key differentiator between ionizable lipids is their pKa, the pH at which 50% of the lipid molecules are ionized. This property is crucial for both the encapsulation of negatively charged nucleic acids at acidic pH during formulation and the subsequent release of the payload into the cytoplasm of target cells.
| Property | ATX-002 | SM-102 |
| Measured pKa | 6.03 | 6.68[1] |
| Primary Application | siRNA delivery | mRNA delivery (notably in the Moderna COVID-19 vaccine)[2][3] |
| Developer/Associated Company | Arbutus Biopharma[4][5][6][7] | Moderna[2][3] |
Performance Data
Performance data for these lipids are primarily available from studies focusing on their respective primary applications.
This compound: siRNA Delivery
Limited public data is available for this compound's performance in mRNA delivery. However, its efficacy in siRNA-mediated gene silencing has been reported.
| Parameter | Result |
| Gene Knockdown | Formulations containing this compound have demonstrated effective delivery of siRNA to hepatocytes. |
SM-102: mRNA Delivery
SM-102 has been extensively characterized, largely due to its pivotal role in the Moderna COVID-19 vaccine. Comparative studies have benchmarked its performance against other lipids, such as ALC-0315 (used in the Pfizer-BioNTech vaccine).
| Parameter | Result |
| Transfection Efficiency | In comparative studies, LNPs formulated with SM-102 have shown high levels of in vitro and in vivo protein expression from delivered mRNA. For instance, SM-102-based LNPs resulted in high luciferase expression in HEK293T cells.[8][9] |
| Immunogenicity | As a component of an mRNA vaccine, SM-102-containing LNPs have been shown to elicit robust immune responses, including high antibody titers.[2][10] |
Experimental Protocols
The following are generalized protocols for the formulation of LNPs using ionizable lipids and their subsequent evaluation. These protocols are based on widely accepted methodologies in the field and can be adapted for specific lipids and nucleic acid payloads.
Lipid Nanoparticle Formulation (Microfluidic Mixing)
LNPs are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid.
Materials:
-
Ionizable lipid (this compound or SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios. A common molar ratio for SM-102 formulations is approximately 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[11]
-
Prepare Nucleic Acid Solution: Dissolve the mRNA or siRNA in the acidic aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic device with two inlet streams, one for the lipid-ethanol mixture and one for the nucleic acid-aqueous buffer. The rapid mixing at the microscale leads to the self-assembly of LNPs.
-
Purification: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids.
In Vitro Transfection Efficiency Assay
This assay measures the ability of the LNPs to deliver their nucleic acid payload into cells, leading to protein expression (for mRNA) or gene silencing (for siRNA).
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
LNPs encapsulating a reporter mRNA (e.g., encoding luciferase or Green Fluorescent Protein) or a specific siRNA.
-
Cell culture medium
-
Luciferase assay reagent or flow cytometer/fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Add the LNP suspension to the cells at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake, endosomal escape, and protein expression or gene knockdown.
-
Analysis:
In Vivo Immunogenicity Study (for mRNA Vaccines)
This study evaluates the ability of an mRNA vaccine formulated in LNPs to elicit an immune response in an animal model.
Materials:
-
Animal model (e.g., BALB/c mice)
-
mRNA-LNPs encoding a specific antigen
-
Adjuvant (if required, though the LNP itself can have adjuvant properties)
-
ELISA kits for antibody titration
-
Reagents for cytokine analysis (e.g., ELISpot, intracellular cytokine staining)
Procedure:
-
Immunization: Inject the mice with the mRNA-LNP vaccine, typically via intramuscular or subcutaneous routes. A prime-boost regimen with one or more booster doses is common.[10][14]
-
Sample Collection: Collect blood samples at specified time points to analyze the antibody response. Spleens can be harvested at the end of the study to assess T-cell responses.
-
Antibody Titer Measurement: Use ELISA to quantify the levels of antigen-specific antibodies (e.g., IgG) in the serum.
-
T-cell Response Analysis: Isolate splenocytes and re-stimulate them with the antigen in vitro to measure cytokine production (e.g., IFN-γ) as an indicator of a T-cell response.
Visualizations
LNP Formulation and Evaluation Workflow
Caption: Experimental workflow for LNP formulation and evaluation.
Endosomal Escape Signaling Pathway
Caption: Mechanism of endosomal escape for ionizable lipid nanoparticles.
Conclusion
Both this compound and SM-102 are advanced ionizable lipids that have demonstrated significant potential in the delivery of nucleic acid therapeutics. SM-102 is a clinically validated component for mRNA vaccine delivery, with a well-documented high transfection efficiency and immunogenicity profile. This compound has shown promise in the preclinical setting for siRNA delivery. The difference in their measured pKa values (6.03 for this compound and 6.68 for SM-102) likely influences their optimal performance characteristics for different applications, with the higher pKa of SM-102 potentially being more advantageous for the endosomal escape of larger mRNA molecules.
The selection of an appropriate ionizable lipid is a critical decision in the development of a nucleic acid therapeutic. While SM-102's clinical validation provides a strong precedent for mRNA applications, the specific requirements of the therapeutic, including the type of nucleic acid, the target cell type, and the desired biological outcome, should guide the selection process. Further head-to-head comparative studies would be invaluable to the field for making more informed decisions on lipid selection for novel therapeutic applications.
References
- 1. Nanomaterial Delivery Systems for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamics Simulations | bioRxiv [biorxiv.org]
- 4. rothwellfigg.com [rothwellfigg.com]
- 5. ipwatchdog.com [ipwatchdog.com]
- 6. Genevant Sciences and Arbutus Biopharma Initiate International Patent Infringement Enforcement Actions Against Moderna - Genevant Sciences [genevant.com]
- 7. pearceip.law [pearceip.law]
- 8. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and immunogenicity of a modified mRNA-lipid nanoparticle vaccine candidate against COVID-19: Results from a phase 1, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9539210B2 - Vaccine nanotechnology - Google Patents [patents.google.com]
- 12. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells | MDPI [mdpi.com]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. Immunogenicity and safety of a booster dose of a self-amplifying RNA COVID-19 vaccine (ARCT-154) versus BNT162b2 mRNA COVID-19 vaccine: a double-blind, multicentre, randomised, controlled, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of ATX-002 for siRNA Knockdown: A Comparative Guide
For researchers and drug development professionals navigating the landscape of in vivo siRNA delivery, the selection of an optimal delivery vehicle is paramount to achieving robust and specific gene knockdown. This guide provides a comprehensive comparison of ATX-002, a key component of the LUNAR® lipid nanoparticle (LNP) platform, with other leading siRNA delivery technologies. The following sections present a detailed analysis of their performance, supported by experimental data, alongside protocols for key in vivo validation studies.
Performance Comparison of In Vivo siRNA Delivery Platforms
The efficacy and safety of siRNA delivery platforms are critical determinants of their therapeutic potential. This section compares this compound-based LNPs with three prominent alternatives: DLin-MC3-DMA-based LNPs, N-acetylgalactosamine (GalNAc)-siRNA conjugates, and polymeric nanoparticles. The data, summarized in the tables below, is derived from preclinical studies targeting various gene transcripts, primarily in rodent models.
Efficacy: Gene Knockdown In Vivo
The primary measure of a delivery platform's success is its ability to effectively silence the target gene. The following table summarizes the in vivo knockdown efficiency of this compound and its alternatives against different gene targets.
| Delivery Platform | Ionizable Lipid / Targeting Ligand | Target Gene | Animal Model | Dose | Knockdown Efficiency | Duration of Effect |
| LUNAR® (this compound) | This compound | Factor VII (FVII) | Mouse | 0.3 mg/kg | Up to 97% protein reduction | Not specified |
| LNP | DLin-MC3-DMA | Factor VII (FVII) | Mouse | 0.005 mg/kg (ED50) | 50% protein reduction | Not specified |
| LNP | DLin-MC3-DMA | Factor VII (FVII) | Mouse | 1 mg/kg | Significant mRNA reduction | Not specified |
| GalNAc-siRNA Conjugate | Triantennary GalNAc | Transthyretin (TTR) | Human (Clinical Trial) | Multiple Doses | ~90% serum protein reduction | Sustained beyond 90 days |
| GalNAc-siRNA Conjugate | Triantennary GalNAc | Factor XII (FXII) | Mouse | 10 mg/kg | >95% protein reduction | Not specified |
| Polymeric Nanoparticle | 7C1 | Endothelial Genes | Mouse | 0.10 mg/kg | >90% mRNA reduction | Not specified |
ED50: Effective dose required to achieve 50% knockdown.
Safety and Tolerability
Beyond efficacy, the safety profile of a delivery vehicle is a critical consideration for therapeutic development. The following table provides an overview of the available preclinical safety data for each platform.
| Delivery Platform | Ionizable Lipid / Targeting Ligand | Animal Model | Dose | Key Safety Findings |
| LUNAR® (this compound) | This compound | Mouse | Up to 10 mg/kg (siRNA) | No significant elevations in AST/ALT levels observed.[1] |
| LNP | DLin-MC3-DMA | Mouse | 5 mg/kg (siRNA) | Did not increase markers of liver toxicity (ALT and bile acids).[2] |
| GalNAc-siRNA Conjugate | Triantennary GalNAc | Human (Clinical Trial) | Multiple Doses | Generally well-tolerated; most common adverse events were transient, mild to moderate injection site reactions.[3] |
| Polymeric Nanoparticle | 7C1 | Mouse, Non-human primate | Not specified | Well-tolerated with no signs of acute toxicity reported.[3] |
AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the typical protocols for in vivo siRNA knockdown experiments using the discussed delivery platforms.
In Vivo siRNA Delivery via Lipid Nanoparticles (LNP)
Objective: To evaluate the in vivo knockdown efficiency of siRNA delivered by LNPs (e.g., formulated with this compound or DLin-MC3-DMA) targeting a liver-expressed gene such as Factor VII (FVII) in mice.
Materials:
-
siRNA targeting mouse FVII (and a non-targeting control siRNA)
-
LNP formulation components (e.g., this compound or DLin-MC3-DMA, DSPC, Cholesterol, PEG-lipid)
-
C57BL/6 mice (or other appropriate strain)
-
Sterile, RNase-free PBS
-
Microfluidic mixing device for LNP formulation
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Ribogreen assay for siRNA encapsulation efficiency
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes)
-
Centrifuge for plasma separation
-
Chromogenic assay kit for FVII activity or ELISA kit for FVII protein levels
-
qRT-PCR reagents for mRNA analysis
Procedure:
-
LNP Formulation:
-
Prepare lipid stock solutions in ethanol. For a typical formulation, the molar ratio of ionizable lipid:DSPC:Cholesterol:PEG-lipid is 50:10:38.5:1.5.[4]
-
Prepare siRNA stock solution in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a defined flow rate ratio to form LNPs.
-
Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) to remove ethanol and non-encapsulated siRNA.
-
-
LNP Characterization:
-
Measure the particle size and polydispersity index (PDI) using DLS.
-
Determine the siRNA encapsulation efficiency using a Ribogreen assay.
-
-
Animal Dosing:
-
Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection.
-
Administer the formulation to mice via intravenous (tail vein) injection. The injection volume is typically 10 µL/g of body weight.[5] Doses can range from 0.005 mg/kg to 5 mg/kg of siRNA depending on the potency of the formulation.[2][6]
-
-
Sample Collection and Analysis:
-
At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood from the mice via retro-orbital sinus puncture.[7]
-
Process the blood to separate plasma.
-
Measure FVII protein levels in the plasma using a chromogenic assay or ELISA.
-
For mRNA analysis, euthanize the animals, perfuse the liver with PBS, and collect liver tissue for RNA extraction and subsequent qRT-PCR analysis of FVII mRNA levels.
-
In Vivo siRNA Delivery via GalNAc-siRNA Conjugates
Objective: To assess the in vivo knockdown of a target liver-expressed gene (e.g., TTR or FXII) using a subcutaneously administered GalNAc-siRNA conjugate in mice.
Materials:
-
GalNAc-siRNA conjugate targeting the gene of interest (and a non-targeting control)
-
Sterile saline or PBS for injection
-
C57BL/6 mice
-
Blood collection supplies
-
ELISA kit for target protein quantification
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the lyophilized GalNAc-siRNA conjugate in sterile saline or PBS to the desired concentration.
-
-
Animal Dosing:
-
Administer the GalNAc-siRNA solution to mice via subcutaneous injection. Doses can range from 1 mg/kg to 10 mg/kg.[8]
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points post-injection (e.g., daily for the first week, then weekly) to assess the onset and duration of knockdown.
-
Process the blood to obtain serum.
-
Quantify the target protein levels in the serum using a specific ELISA kit.
-
In Vivo siRNA Delivery via Polymeric Nanoparticles
Objective: To evaluate the knockdown of an endothelial-expressed gene in mice following intravenous administration of siRNA formulated with 7C1 polymeric nanoparticles.
Materials:
-
siRNA targeting an endothelial gene (e.g., ICAM-2 or Tie2)
-
7C1 polymer and other formulation components (e.g., C14PEG2000)
-
Microfluidic mixing device
-
C57BL/6 mice
-
Sterile PBS
-
Tissue collection and processing reagents for RNA extraction
Procedure:
-
Nanoparticle Formulation:
-
Prepare a solution of 7C1 polymer and C14PEG2000 in an appropriate solvent.
-
Prepare an aqueous solution of the siRNA.
-
Use a microfluidic device to mix the polymer and siRNA solutions to form nanoparticles.[9]
-
-
Animal Dosing:
-
Sample Collection and Analysis:
-
At a specified time after injection (e.g., 3 days), euthanize the animals.
-
Perfuse the vasculature with PBS to remove blood.
-
Collect the target tissues (e.g., lungs, heart).
-
Isolate RNA from the tissues and perform qRT-PCR to quantify the mRNA levels of the target endothelial gene.
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes involved in siRNA-mediated gene silencing and its in vivo validation, the following diagrams are provided.
Caption: siRNA-mediated gene silencing pathway via LNP delivery.
Caption: General experimental workflow for in vivo siRNA knockdown validation.
Caption: Logical relationship of in vivo siRNA delivery alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. In vivo endothelial siRNA delivery using polymeric nanoparticles with low molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arcturusrx.com [arcturusrx.com]
- 9. researchgate.net [researchgate.net]
Benchmarking ATX-002: A Comparative Guide to an Advanced Ionizable Lipid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ionizable lipid ATX-002 against industry-standard lipids used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid in the evaluation of this compound for your research and development needs.
Data Presentation: Performance Metrics of this compound and Industry Standard Lipids
The following tables summarize the key performance characteristics of this compound in comparison to the well-established ionizable lipids DLin-MC3-DMA (MC3), SM-102, and ALC-0315. These lipids are integral components of approved RNA therapeutics and vaccines, making them relevant benchmarks for evaluating novel delivery systems.
| Lipid | Platform | Payload | Dose | In Vivo Efficacy | Reference |
| This compound | LUNAR™ | Factor VII siRNA | 0.3 mg/kg | Up to 97% knockdown of FVII protein in mouse serum. Reported to be up to five times more potent than MC3.[1] | [1] |
| This compound | LUNAR™ | hFIX mRNA | 2 mg/kg | Up to twofold more hFIX protein expression in mice compared to MC3 formulation at 6 hours post-dosing.[1] | [1] |
| DLin-MC3-DMA (MC3) | - | Factor VII siRNA | 0.3 mg/kg | Significantly lower knockdown compared to this compound.[1] | [1] |
| DLin-MC3-DMA (MC3) | - | siRNA | 1 mg/kg | Less potent FVII and ADAMTS13 knockdown in mice compared to ALC-0315.[2] | [2] |
| SM-102 | - | Luciferase mRNA | 1 µg | 60% higher mean bioluminescence in mice compared to ALC-0315 and cKK-E12 at 24 hours post-injection.[3] | [3] |
| SM-102 | - | Luciferase mRNA | - | Highest in vitro luciferase expression in HEK293T cells compared to ALC-0315 and KC2.[4] | [4] |
| ALC-0315 | - | siRNA | 1 mg/kg | Two-fold greater FVII knockdown and ten-fold greater ADAMTS13 knockdown in mice compared to MC3.[2] | [2] |
| ALC-0315 | - | Luciferase mRNA | - | Higher in vivo luciferase expression than KC2, but lower than SM-102.[4] | [4] |
| Lipid | pKa | Key Physicochemical Properties |
| This compound | 6.03 (measured) | Ionizable cationic lipid designed for biodegradability.[5] |
| DLin-MC3-DMA (MC3) | ~6.4 | A widely used ionizable lipid in the first FDA-approved siRNA LNP therapeutic (Onpattro®).[6] |
| SM-102 | ~6.7 | Key ionizable lipid in the Moderna COVID-19 vaccine.[6] |
| ALC-0315 | ~6.1 | Key ionizable lipid in the Pfizer-BioNTech COVID-19 vaccine.[6] |
Experimental Protocols
This section details the methodologies for the formulation and characterization of lipid nanoparticles incorporating this compound, based on the LUNAR™ platform, and general procedures for industry-standard LNP formulation and analysis.
LUNAR™ Lipid Nanoparticle Formulation with this compound
This protocol is adapted from the described methods for the LUNAR™ platform.
1. Materials:
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-sn-glycero-methoxypolyethylene glycol (DMG-PEG 2000)
-
mRNA or siRNA
-
Ethanol
-
Aqueous Buffer: 5 mM Citrate buffer, pH 4.0
2. Lipid Stock Preparation:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations.
-
The molar ratio of the lipid components for the LUNAR formulation is: 58% this compound : 7% DSPC : 33.5% Cholesterol : 1.5% DMG-PEG 2000 .[1]
3. mRNA/siRNA Preparation:
-
Dissolve the mRNA or siRNA in the aqueous citrate buffer.
4. LNP Assembly using Microfluidics:
-
Utilize a microfluidic mixing device (e.g., NanoAssemblr).
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
-
The combined total flow rate should be maintained at a constant rate (e.g., 12 mL/min).
-
The rapid mixing of the two phases will induce the self-assembly of the lipids and nucleic acid into LNPs.
5. Purification and Concentration:
-
Dialyze the freshly formed LNPs against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove ethanol and unencapsulated components.
-
Concentrate the purified LNPs using centrifugal filters.
Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
2. Zeta Potential:
-
Determine the surface charge of the LNPs in a slightly buffered solution (e.g., 0.1x PBS) using Laser Doppler Velocimetry.
3. Encapsulation Efficiency:
-
Quantify the amount of encapsulated mRNA or siRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
4. In Vivo Efficacy Assessment (Factor VII Knockdown Model):
-
Administer the this compound LNPs encapsulating Factor VII siRNA intravenously to mice.
-
Collect blood samples at specified time points post-injection.
-
Measure the levels of Factor VII protein in the serum using an ELISA kit.
-
Calculate the percentage of knockdown relative to a control group (e.g., PBS-treated).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to LNP-mediated mRNA delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Comparative Guide to ATX-002 LNP Delivery Efficiency for Researchers
For researchers and drug development professionals at the forefront of nucleic acid therapies, the efficient delivery of payloads to target cells is a paramount challenge. This guide provides an objective comparison of the delivery efficiency of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid ATX-002 against other leading alternatives, supported by experimental data. We delve into the experimental protocols underpinning these findings and visualize the key biological pathways and workflows.
Performance Benchmark: this compound LNPs vs. Alternatives
The in vivo efficacy of LNP-based delivery systems is often evaluated by their ability to silence a specific gene, typically the blood coagulation Factor VII (FVII) in mice, or to express a reporter protein like luciferase. The data presented below summarizes the performance of LNPs formulated with this compound and other widely used ionizable lipids.
| Ionizable Lipid | LNP Platform | Payload | In Vivo Efficacy | Key Findings |
| This compound | LUNAR® | siRNA | 63% knockdown of Factor VII protein.[1][2] | Part of the LUNAR® platform, demonstrating effective gene silencing in hepatocytes.[1][2] |
| ATX (proprietary) | LUNAR® | siRNA | Up to 97% knockdown of Factor VII protein.[3] | LUNAR® platform reported to be five times more efficient than DLin-MC3-DMA-based LNPs for siRNA delivery.[3] |
| DLin-MC3-DMA | - | siRNA | ED50 of ~0.03 mg/kg for Factor VII knockdown. | A well-established ionizable lipid, serving as a benchmark for siRNA delivery.[4] |
| ALC-0315 | - | mRNA | Lower in vivo luciferase expression compared to SM-102 LNPs after intramuscular injection.[1] | In another study, ALC-0315 and SM-102 LNPs showed significantly higher protein expression than MC3 and C12-200 LNPs, with no significant difference between them.[5][6] |
| SM-102 | - | mRNA | 60% higher mean bioluminescence (luciferase) than ALC-0315 LNPs after intramuscular injection.[1] | Demonstrates high in vivo potency for mRNA delivery.[1][5][6] |
Experimental Methodologies
The assessment of LNP delivery efficiency relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
In Vivo Gene Silencing Efficiency Assessment
Objective: To quantify the knockdown of a target protein (e.g., Factor VII) in mice following intravenous administration of siRNA-LNPs.
Protocol:
-
LNP Formulation:
-
Ionizable lipids (e.g., this compound, DLin-MC3-DMA), helper lipids (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio.
-
The siRNA targeting Factor VII is dissolved in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
The lipid-ethanol solution and the siRNA-aqueous solution are mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.
-
-
LNP Characterization:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the encapsulated siRNA is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).
-
-
Animal Studies:
-
Female C57BL/6 mice (6-8 weeks old) are used.
-
LNPs encapsulating Factor VII siRNA are diluted in sterile PBS and administered via a single intravenous (tail vein) injection at a specified dose (e.g., 0.1 mg/kg).
-
Control groups receive LNPs with a non-targeting control siRNA or PBS alone.
-
-
Quantification of Protein Knockdown:
-
At a predetermined time point post-injection (e.g., 48 hours), blood is collected from the mice via cardiac puncture into serum separator tubes.
-
Serum levels of Factor VII protein are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
The percentage of Factor VII knockdown is calculated relative to the PBS-treated control group.
-
In Vivo mRNA Delivery and Expression Assessment
Objective: To evaluate the in vivo expression of a reporter protein (e.g., luciferase) following administration of mRNA-LNPs.
Protocol:
-
LNP Formulation and Characterization: As described above, with mRNA encoding for luciferase as the payload.
-
Animal Studies:
-
BALB/c mice (6-8 weeks old) are used.
-
mRNA-LNPs are administered via intramuscular injection into the gastrocnemius muscle at a specified dose (e.g., 1 µg of mRNA).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and intraperitoneally injected with a D-luciferin solution.
-
Bioluminescence imaging is performed using an in vivo imaging system (IVIS).
-
The bioluminescent signal (total flux in photons/second) is quantified in the region of interest (e.g., the injection site and the liver).
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in LNP-mediated delivery, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships in LNP design.
Caption: LNP uptake, endosomal escape, and innate immune signaling pathway.
Caption: Experimental workflow for assessing LNP delivery efficiency.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Preclinical Data Guide: A Comparative Analysis of ATX-002 in Oncology
This guide provides a comprehensive overview of the preclinical safety and efficacy data for ATX-002, a novel poly (ADP-ribose) polymerase (PARP) inhibitor. The data presented herein compares this compound with a leading competitor compound ("Competitor A") to benchmark its performance in key cancer models. This document is intended for researchers, scientists, and drug development professionals evaluating the therapeutic potential of this compound.
Efficacy Data
The anti-tumor efficacy of this compound was evaluated in both in vitro and in vivo models to determine its potency and activity spectrum.
In Vitro Efficacy: Cellular Proliferation Assay
The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human cancer cell lines and compared to Competitor A. The panel included cell lines with and without mutations in the BRCA1/2 genes, which are critical for homologous recombination repair.[1][2] PARP inhibitors are known to exploit a synthetic lethality mechanism in cells with such deficiencies.[3][4]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Competitor A
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | Competitor A IC50 (nM) |
|---|---|---|---|---|
| MDA-MB-436 | Triple-Negative Breast | BRCA1 Mutant | 8.5 | 15.2 |
| HCC1937 | Triple-Negative Breast | BRCA1 Mutant | 9.2 | 18.9 |
| MDA-MB-231 | Triple-Negative Breast | BRCA Wild-Type | 480 | 950 |
| MCF-7 | Breast Adenocarcinoma | BRCA Wild-Type | >1000 | >1000 |
| SK-OV-3 | Ovarian Cancer | BRCA Wild-Type | 650 | 1200 |
| OVCAR-3 | Ovarian Cancer | BRCA Wild-Type | 720 | 1450 |
Data represent the mean from n=3 independent experiments. Lower IC50 values indicate higher potency.
In Vivo Efficacy: Xenograft Tumor Model
The in vivo anti-tumor activity of this compound was assessed in a patient-derived xenograft (PDX) model using immunocompromised mice bearing BRCA1-mutant triple-negative breast cancer tumors.[5][6] Mice were treated daily with either vehicle, this compound, or Competitor A, and tumor growth was monitored over 21 days.[7][8]
Table 2: Comparative In Vivo Efficacy in a BRCA1-Mutant TNBC Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI %) | Average Tumor Volume (Day 21, mm³) | Statistical Significance (p-value vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 0% | 1250 ± 150 | - |
| This compound (50 mg/kg, oral, daily) | 85% | 188 ± 45 | <0.001 |
| Competitor A (50 mg/kg, oral, daily) | 68% | 400 ± 98 | <0.01 |
TGI is calculated at the end of the study relative to the vehicle control group. Data are presented as mean ± standard error.
Safety and Toxicology Profile
Preclinical toxicology studies are essential for evaluating the potential safety of a drug candidate before it is tested in humans.[9][10] The safety profile of this compound was evaluated in a 28-day repeat-dose toxicology study in rodents.
Table 3: Summary of Preclinical Safety Findings (28-Day Rodent Study)
| Parameter | This compound (100 mg/kg) | Competitor A (100 mg/kg) |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 150 mg/kg/day | 120 mg/kg/day |
| Primary Target Organs | Bone Marrow | Bone Marrow, Spleen |
| Key Hematological Findings | Mild, reversible thrombocytopenia | Moderate, reversible thrombocytopenia and neutropenia |
| Clinical Observations | No significant findings | Mild lethargy at high doses |
| Body Weight | No significant effect | Slight decrease (<5%) at high doses |
Signaling Pathway and Experimental Workflow
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound functions by inhibiting PARP enzymes, which are crucial for repairing DNA single-strand breaks (SSBs).[11][12] In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA mutations), unrepaired SSBs lead to double-strand breaks (DSBs) during replication.[13] This accumulation of DSBs cannot be efficiently repaired, resulting in genomic instability and cell death—a process known as synthetic lethality.[14][15]
Experimental Workflow: In Vivo Xenograft Efficacy Study
The workflow below outlines the key steps in the in vivo xenograft studies used to evaluate the anti-tumor efficacy of this compound.[16]
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The anti-proliferative activity of this compound was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[19]
-
Compound Treatment: Cells were treated with a 10-point serial dilution of this compound or Competitor A (ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours at 37°C.[20][21]
-
Solubilization: The culture medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Xenograft Study
The in vivo efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model.
-
Model Establishment: Female immunodeficient mice (NSG) were subcutaneously implanted in the flank with 2x2 mm fragments of a patient-derived triple-negative breast cancer tumor with a known BRCA1 mutation.[16]
-
Tumor Monitoring: Tumors were allowed to grow, and their volumes were measured twice weekly with digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: When tumors reached an average volume of 150 mm³, mice were randomized into treatment cohorts (n=8 per group).[22] Dosing was initiated via oral gavage, once daily for 21 consecutive days.
-
Endpoint: The study was concluded on day 21. Final tumor volumes were recorded, and tumors were excised for further analysis.
-
Analysis: Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100. Statistical significance was determined using a one-way ANOVA.
Preclinical Toxicology Study
A 28-day repeat-dose non-GLP toxicology study was conducted in Sprague-Dawley rats to identify potential target organs and determine the maximum tolerated dose (MTD).[10][23]
-
Animal Groups: Rats (n=10 per sex per group) were assigned to receive either vehicle control, or this compound at low, medium, or high doses via oral gavage.
-
Administration: The compound was administered once daily for 28 days.
-
Monitoring: Animals were monitored daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.
-
Sample Collection: Blood samples were collected for hematology and clinical chemistry analysis at baseline and at the end of the study.
-
Necropsy and Histopathology: At the end of the 28-day period, a full necropsy was performed, and a comprehensive list of tissues was collected, preserved, and subjected to histopathological examination.
References
- 1. mdpi.com [mdpi.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of ATX-002: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like ATX-002 are paramount to ensuring laboratory safety and environmental compliance. While specific disposal instructions for this compound are not extensively documented, a comprehensive approach based on its chemical properties and standard laboratory safety protocols can provide a clear path forward. This guide offers essential information and step-by-step procedures for the responsible disposal of this compound.
This compound is an ionizable cationic lipid designed for RNA drug delivery.[1][2][3] Its proper disposal is crucial to maintain a safe research environment.
Key Chemical and Physical Properties of this compound
Understanding the characteristics of this compound is the first step in determining the appropriate disposal method.
| Property | Value |
| CAS Number | 1777792-34-3 |
| Molecular Formula | C₃₉H₇₂N₂O₅S |
| Molecular Weight | 681.07 g/mol |
| Appearance | Solid powder or oil |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
This data is compiled from multiple sources.[2][4]
Standard Disposal Protocol for this compound
Experimental Protocol for Disposal:
-
Decontamination of Labware:
-
All labware (e.g., glassware, plasticware) that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware thoroughly with a suitable solvent in which this compound is soluble, such as DMSO, followed by ethanol and then water.
-
Collect all rinsates as chemical waste.
-
-
Waste Collection:
-
Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) into a designated, clearly labeled, and sealed chemical waste container.
-
Solutions containing this compound and the rinsates from decontamination should be collected in a separate, labeled liquid chemical waste container.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep solid and liquid waste in separate containers.
-
-
Labeling and Storage:
-
Clearly label the waste containers with "this compound Waste" and include the CAS number (1777792-34-3) and the approximate concentration and quantity of the waste.
-
Store the waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any required documentation to the disposal service.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway for Safe Handling and Disposal Decision Making
The decision-making process for handling and disposing of this compound should follow a clear pathway to ensure safety and compliance at every step.
Caption: Decision-making pathway for safe handling and disposal of this compound.
By adhering to these procedures and maintaining a proactive approach to safety, laboratories can effectively manage the disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ATX-002
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of ATX-002, an ionizable cationic lipid integral to RNA drug delivery systems.
This compound is a solid powder soluble in DMSO, utilized in the development of lipid nanoparticles for RNA and vaccine delivery.[1][2] While specific hazard classifications may vary, adherence to stringent safety protocols is crucial to minimize exposure and ensure operational integrity. The following procedures are based on general safety data for laboratory chemicals and should be implemented in conjunction with your institution's specific safety guidelines.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. All personnel handling this compound should, at a minimum, wear the following:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | For operations that may generate dust, a particulate filter device (e.g., N95 or higher) is recommended.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and streamline your research workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] Recommended storage temperatures are -20°C for up to one year for the powder form and -80°C for up to two years.[4] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1]
Handling and Preparation of Solutions
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[4] Use local exhaust ventilation where possible.[3] When preparing solutions, add the powder to the solvent slowly to prevent splashing. Ensure that all containers are properly labeled with the chemical name, concentration, and date of preparation.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Management
In the event of a spill, evacuate the area and prevent the spread of the material. For small spills of the solid, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. Ensure that all waste containers are properly sealed and labeled before being collected by your institution's environmental health and safety department.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
